YKL-04-085
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C30H29N5O2 |
|---|---|
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide |
InChI |
InChI=1S/C30H29N5O2/c1-20-7-13-25(17-27(20)32-28(36)6-5-15-33(2)3)35-29(37)14-12-22-10-8-21-9-11-23(16-26(21)30(22)35)24-18-31-34(4)19-24/h5-14,16-19H,15H2,1-4H3,(H,32,36)/b6-5+ |
Clé InChI |
JNHXDBIEQOIKLK-AATRIKPKSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)N2C(=O)C=CC3=C2C4=C(C=C3)C=CC(=C4)C5=CN(N=C5)C)NC(=O)/C=C/CN(C)C |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=O)C=CC3=C2C4=C(C=C3)C=CC(=C4)C5=CN(N=C5)C)NC(=O)C=CCN(C)C |
Origine du produit |
United States |
Foundational & Exploratory
YKL-04-085: A Technical Whitepaper on its Mechanism of Action as a Broad-Spectrum Antiviral Agent
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
YKL-04-085 is a novel, potent, broad-spectrum antiviral compound with demonstrated activity against Dengue virus (DENV) and other RNA viruses.[1][2][3] Developed through a medicinal chemistry campaign from the covalent Bruton's tyrosine kinase (BTK) inhibitor QL47, this compound was specifically designed to eliminate kinase inhibitory activity while retaining its antiviral properties.[1][2][3] This was successfully achieved, as extensive kinase screening has shown this compound to be devoid of any significant kinase activity.[1][3] The primary mechanism of action of this compound is the inhibition of viral translation, a critical step in the viral life cycle.[1][3][4] This inhibition of protein synthesis is host-targeted, providing a potential for broad-spectrum efficacy and a higher barrier to resistance.[5] While the precise molecular target within the host cell remains a subject of ongoing investigation, the existing data provides a clear picture of the compound's functional effects and its potential as a therapeutic agent.[6]
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Virus/Cell Line | Value | Reference |
| Anti-DENV-2 IC90 | - | 0.555 µM | [1][3] |
| Cytotoxicity (CC50) | - | >20 µM | [7] |
| Therapeutic Window | - | >35-fold | [1][3] |
Table 2: Kinase Inhibitory Activity of this compound
| Assay | Number of Kinases Screened | Concentration | Result | Reference |
| KINOMEscan | 468 | 10 µM | Devoid of significant kinase activity | [1][3] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Route of Administration | Key Findings | Reference |
| Intravenous (IV) | High clearance | [3] |
| Intraperitoneal (IP) | Acceptable plasma drug exposure | [3] |
Core Mechanism of Action: Inhibition of Viral Translation
The primary mechanism through which this compound exerts its antiviral effect is the potent inhibition of viral protein synthesis.[1][3][4] This has been demonstrated through in vitro translation assays using reporter replicons.[3] Unlike its parent compound, QL47, which is a covalent BTK inhibitor, this compound lacks the critical quinoline nitrogen required for hydrogen bonding to the kinase hinge, and as a result, is devoid of kinase activity.[1][3] This distinction is crucial as it indicates a different, more specific mechanism of action for its antiviral properties.
The presence of a cysteine-reactive acrylamide moiety in this compound's structure suggests a covalent mechanism of action, likely through the formation of a covalent bond with a cysteine residue on its host target protein.[4] The observation that a non-reactive analog of the parent compound QL47 lacks antiviral activity further supports this hypothesis.[5]
While the specific host factor targeted by this compound has not yet been definitively identified, it is evident that this target is a key component of the eukaryotic translation machinery. By inhibiting a host factor, this compound achieves broad-spectrum activity against a range of RNA viruses that are dependent on the host's translational machinery for their replication.[1][8]
Experimental Protocols
KINOMEscan™ Kinase Inhibition Assay
This assay is designed to measure the binding affinity of a test compound to a large panel of kinases.
-
Principle: An active site-directed competition binding assay. A test compound is incubated with a kinase that is tagged with DNA. This mixture is then exposed to a ligand immobilized on a solid support. The amount of kinase captured on the support is inversely proportional to the affinity of the test compound for the kinase. The amount of captured kinase is quantified using qPCR.[9][10][11]
-
Protocol Outline:
-
A panel of 468 recombinant human kinases is utilized.[1]
-
This compound is incubated with each kinase at a concentration of 10 µM.[1]
-
An immobilized, active-site directed ligand is introduced to compete with the test compound for binding to the kinase.
-
The amount of kinase bound to the immobilized ligand is quantified.
-
Results are expressed as the percentage of kinase bound in the presence of the test compound compared to a DMSO control.
-
DENV2(GVD) Reporter Replicon Assay
This cell-based assay is used to quantify the inhibition of viral replication and translation.
-
Principle: A subgenomic replicon of Dengue virus 2 (DENV2) is used, in which the structural protein genes are replaced with a reporter gene, such as luciferase or green fluorescent protein (GFP).[12][13] The expression of the reporter gene is dependent on the replication and translation of the viral replicon RNA. Inhibition of these processes by a test compound results in a decrease in the reporter signal.
-
Protocol Outline:
-
Huh7 or BHK-21 cells are seeded in multi-well plates.[5]
-
Cells are transfected with the DENV2(GVD) reporter replicon RNA.
-
The transfected cells are treated with various concentrations of this compound or a vehicle control (DMSO).
-
After a defined incubation period (e.g., 48 hours), the cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
The IC90 value is calculated as the concentration of the compound that causes a 90% reduction in the reporter signal compared to the vehicle control.[1]
-
Mouse Pharmacokinetic Studies
These studies are performed to evaluate the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.
-
Principle: The test compound is administered to mice via a specific route (e.g., intravenous or intraperitoneal). Blood samples are collected at various time points, and the concentration of the compound in the plasma is measured, typically by LC-MS/MS.[14][15][16]
-
Protocol Outline:
-
This compound is formulated in an appropriate vehicle for injection.
-
The compound is administered to mice via intravenous (IV) or intraperitoneal (IP) injection.[3]
-
Blood samples are collected from the mice at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Plasma is separated from the blood samples.
-
The concentration of this compound in the plasma samples is quantified using a validated analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability are calculated from the plasma concentration-time data.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound action on viral translation.
Experimental Workflow Diagram
Caption: Workflow for the characterization of this compound.
Conclusion
This compound represents a promising new class of host-targeted antiviral agents. By specifically inhibiting viral translation without affecting host kinases, it offers the potential for broad-spectrum activity against a variety of RNA viruses with a high barrier to the development of resistance. While further studies are required to identify its precise molecular target, the current body of evidence strongly supports its continued development as a novel antiviral therapeutic. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to combat viral diseases.
References
- 1. Protein-ligand affinity determinations using covalent labeling-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Item - ProteinâLigand Affinity Determinations Using Covalent Labeling-Mass Spectrometry - figshare - Figshare [figshare.com]
- 5. Discovery of host-targeted covalent inhibitors of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 8. researchgate.net [researchgate.net]
- 9. chayon.co.kr [chayon.co.kr]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 12. Development of Dengue type-2 virus replicons expressing GFP reporter gene in study of viral RNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
YKL-04-085 structure-activity relationship
An In-depth Technical Guide on the Structure-Activity Relationship of YKL-04-085
Introduction
This compound is a novel small molecule that has demonstrated potent broad-spectrum antiviral activity, particularly against RNA viruses such as the Dengue virus (DENV).[1][2] It was developed through a medicinal chemistry campaign originating from QL47, a previously identified covalent inhibitor of Bruton's tyrosine kinase (BTK) and other Tec-family kinases.[1][2] The primary goal of the structure-activity relationship (SAR) study was to understand and separate the structural requirements for antiviral activity from the compound's effects on host-cell kinases. This led to the discovery of this compound, a compound that, despite being devoid of kinase inhibitory activity, retains and in some aspects improves upon the antiviral properties of its parent compound.[1][2][3] This document provides a comprehensive overview of the SAR, mechanism of action, and experimental evaluation of this compound.
Structure-Activity Relationship (SAR) and Lead Optimization
The development of this compound from QL47 focused on modifying the core structure to eliminate kinase activity while preserving antiviral efficacy. A key discovery was that the quinoline nitrogen, essential for hydrogen bonding to the kinase hinge, was not necessary for the antiviral effect.[1] By replacing this nitrogen, this compound was designed to be devoid of kinase activity, which was confirmed by screening against a panel of 468 kinases.[1] This strategic modification successfully decoupled the antiviral properties from kinase inhibition, a significant step in developing a more selective and potentially safer therapeutic agent.
Table 1: Antiviral Activity and Cytotoxicity of this compound and Parent Compound
| Compound | Anti-DENV-2 Activity (IC90, µM) | Cytotoxicity (CC50, µM) | Therapeutic Index (CC50/IC90) |
| QL47 | Not explicitly stated | >20 | Not explicitly stated |
| This compound | 0.555 | >20 | >35 |
Data sourced from studies on DENV-2 inhibition.[1][3]
Table 2: Kinase Inhibition Profile of this compound
| Kinase Target | % Binding at 10 µM | IC50 (µM) |
| BTK/BMX | <20 | >10 |
| PIMs, DDRs | >80 | >10 |
| Panel of 468 kinases | Largely inactive | Not determined for most |
This compound showed minimal binding to a handful of kinases at a high concentration and did not exhibit significant inhibition, confirming its lack of kinase-directed activity.[1]
Table 3: Pharmacokinetic Properties of this compound in Mice
| Route of Administration | Dosing (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Intraperitoneal (IP) | 10 | 1570 | 0.25 | 2510 |
| Oral (PO) | 10 | 110 | 2.0 | 610 |
Pharmacokinetic studies indicated that this compound has improved metabolic stability and suitable properties for in vivo evaluation.[1]
Mechanism of Action
The antiviral mechanism of this compound is distinct from the kinase inhibition pathway of its predecessor, QL47. Studies have shown that both QL47 and this compound are potent inhibitors of viral translation.[1][2][4] This suggests that the compound targets a host-cell factor that is crucial for the translation of viral proteins. The precise molecular target of this series of compounds is currently under investigation, but it is clear that protein kinases are unlikely to be the direct targets.[1]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the evaluation of this compound.
Dengue Virus Inhibition Assay
-
Cell Culture: Huh-7 cells are seeded in 96-well plates and incubated overnight.
-
Compound Treatment: Cells are pre-treated with serial dilutions of this compound for a specified period.
-
Virus Infection: The cells are then infected with DENV-2 (e.g., strain GVD) at a specific multiplicity of infection (MOI).
-
Incubation: The infection is allowed to proceed for 48-72 hours.
-
Quantification: Viral replication is quantified by measuring the activity of a reporter gene (e.g., Gaussia luciferase) present in the viral replicon. The IC90 value is calculated as the concentration of the compound that inhibits 90% of the viral reporter signal.
Cytotoxicity Assay (CC50 Determination)
-
Cell Seeding: Huh-7 cells are seeded in 96-well plates.
-
Compound Incubation: The cells are treated with a range of concentrations of this compound for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The CC50 value, the concentration at which cell viability is reduced by 50%, is determined from the dose-response curve.
Kinase Inhibition Assay (Active Site-Directed Competition Binding)
-
Assay Principle: This assay measures the ability of a test compound to displace a known, active site-directed ligand from a panel of kinases.
-
Procedure: this compound was screened at a concentration of 10 µM against a panel of 468 kinases (KINOMEscan).
-
Detection: The amount of kinase bound to an immobilized ligand is measured in the presence and absence of the test compound. A reduction in binding indicates that the test compound interacts with the kinase's active site.
-
Follow-up: For kinases showing significant binding (>80%), dose-response curves are generated to determine the IC50 values.
Caption: Workflow for the evaluation of this compound.
Logical Progression of SAR
The SAR campaign for this compound followed a logical progression from a known kinase inhibitor to a selective antiviral agent. The key steps involved identifying the structural moieties responsible for kinase binding and systematically modifying them to ablate this activity while retaining the desired antiviral effect.
Caption: Logical flow of the this compound SAR study.
Conclusion
The development of this compound represents a successful example of a structure-based drug design campaign that effectively uncoupled a desired therapeutic effect (antiviral activity) from a potentially undesirable one (kinase inhibition).[1] The resulting compound, this compound, demonstrates potent inhibition of DENV replication by targeting viral translation, exhibits a favorable safety profile in vitro, and possesses pharmacokinetic properties that make it a suitable candidate for further in vivo efficacy studies.[1] Future research will likely focus on the precise identification of its molecular target and the evaluation of its efficacy in preclinical models of viral diseases.
References
YKL-04-085: A Technical Guide to its Antiviral Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
YKL-04-085 has emerged as a promising small molecule with potent antiviral properties. Derived from a medicinal chemistry campaign originating with the covalent Bruton's tyrosine kinase (BTK) inhibitor QL47, this compound has been specifically engineered to eliminate kinase activity while retaining and improving its antiviral efficacy and pharmacokinetic profile.[1][2] This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, its mechanism of action, and the detailed experimental protocols used in its evaluation.
Core Antiviral Activity
This compound demonstrates potent, broad-spectrum activity against a range of RNA viruses.[1][2] Its primary mechanism of action is the inhibition of viral translation, a critical step in the viral replication cycle.[1] A key advantage of this compound is its significant therapeutic window, exhibiting cellular antiviral activity at concentrations over 35-fold lower than those causing host-cell cytotoxicity.[1]
Quantitative Antiviral Data
The antiviral activity of this compound has been quantitatively assessed against Dengue virus serotype 2 (DENV2). While broad-spectrum activity against other RNA viruses is reported, specific quantitative data for other viruses are not extensively available in the primary literature. The predecessor compound, QL47, has shown activity against a wider range of viruses, suggesting a similar but unquantified spectrum for this compound.
| Virus | Assay Type | Cell Line | Endpoint Measurement | IC90 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |
| Dengue Virus 2 (DENV2) | Viral Yield Assay | Huh7 | Plaque Forming Units (PFU) | 0.555 | >20 | >36 | [1] |
Mechanism of Action: Inhibition of Viral Translation
This compound exerts its antiviral effect by potently inhibiting viral translation.[1] This was demonstrated through a DENV2 subgenomic replicon assay, where the compound effectively suppressed the translation of a reporter gene under the control of the viral translation machinery.[1] Unlike its parent compound, this compound is devoid of any significant kinase activity, having been screened against a panel of 468 kinases.[1] This specificity for inhibiting viral translation while sparing host kinase activity is a significant advancement.
Mechanism of Action of this compound
Experimental Protocols
Cell Lines and Viruses
-
Cell Lines: Human hepatoma (Huh7) cells were utilized for Dengue virus infection and antiviral assays.
-
Viruses: Dengue virus serotype 2 (DENV2), strain New Guinea C, was used for infection studies.
Antiviral Activity Assay (Viral Yield Reduction Assay)
This protocol details the method used to determine the half-maximal inhibitory concentration (IC90) of this compound against DENV2.
References
YKL-04-085: A Potent Host-Targeted Inhibitor of Viral Translation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
YKL-04-085 is a novel small molecule that has emerged as a potent, broad-spectrum inhibitor of a diverse range of RNA viruses. Evolved from the covalent Bruton's tyrosine kinase (BTK) inhibitor QL47, this compound has been chemically optimized to eliminate kinase activity while retaining and enhancing its antiviral properties. This strategic modification has revealed a mechanism of action centered on the inhibition of viral translation, a critical process for viral replication. By targeting a fundamental component of the host cell's translation machinery, this compound presents a promising host-directed antiviral strategy with a high barrier to the development of viral resistance. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative antiviral and cytotoxicity data, detailed experimental protocols, and relevant biological pathways.
Introduction
The increasing threat of emerging and re-emerging RNA viruses necessitates the development of novel antiviral therapeutics. Host-directed antivirals, which target cellular factors essential for viral replication, offer a promising strategy to combat a broad range of viruses and reduce the likelihood of resistance development. This compound is a compelling example of such an agent. Developed through a medicinal chemistry campaign that began with the kinase inhibitor QL47, this compound was specifically designed to be devoid of kinase inhibitory activity.[1][2] This unmasked its potent ability to inhibit the translation of viral RNA.[1][2]
Initial studies have demonstrated significant activity against Dengue virus (DENV), with an IC90 of 0.555 µM, and a therapeutic window greater than 35-fold between viral inhibition and cytotoxicity.[1] While the precise molecular target of this compound is still under investigation, research on its parent compound, QL47, strongly suggests that it inhibits an early stage of translation elongation.[3] This guide synthesizes the current knowledge on this compound to support further research and development of this promising antiviral candidate.
Mechanism of Action
This compound functions as a potent inhibitor of viral translation by targeting a host cell factor.[1][2] Unlike its predecessor QL47, which was a covalent BTK inhibitor, this compound has been shown to be devoid of activity against a panel of 468 kinases.[1] This crucial distinction indicates that its antiviral properties are not mediated by kinase inhibition.
Studies on the closely related compound QL47 have provided significant insights into the likely mechanism of action of this compound. Research indicates that QL47 inhibits an early step in the translation elongation process.[3] This is a critical phase of protein synthesis where the ribosome moves along the mRNA molecule, adding amino acids to the growing polypeptide chain. By disrupting this process, this compound effectively halts the production of viral proteins necessary for replication. The precise molecular target within the translation machinery is the subject of ongoing investigation.[1]
The following diagram illustrates the eukaryotic translation elongation pathway, highlighting the general stage at which this compound is proposed to act.
Quantitative Data
The following tables summarize the available quantitative data for this compound, including its antiviral activity, cytotoxicity, and pharmacokinetic parameters.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Virus | Assay Type | Cell Line | Potency Metric | Value (µM) | Cytotoxicity (CC50) (µM) | Selectivity Index (SI) | Reference |
| Dengue Virus 2 (DENV2) | Viral Yield Reduction | Huh-7 | IC90 | 0.555 | >20 | >35 | [1] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Intravenous (i.v.) | 5 | 1051 | 0.08 | 299 | 0.3 | [1] |
| Intraperitoneal (i.p.) | 10 | 185 | 0.5 | 450 | 1.1 | [1] |
| Oral (p.o.) | 20 | 25 | 1 | 99 | 1.8 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Dengue Virus Reporter Replicon Assay
This assay is used to specifically measure the effect of a compound on viral translation and RNA replication, independent of viral entry and assembly.
Objective: To quantify the inhibition of DENV2 translation by this compound.
Materials:
-
Huh-7 human hepatoma cells
-
DENV2(GVD) reporter replicon RNA (encoding Gaussia luciferase)
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
Opti-MEM reduced-serum medium
-
Complete DMEM medium (supplemented with 10% FBS, penicillin/streptomycin)
-
This compound (dissolved in DMSO)
-
Gaussia luciferase assay reagent
-
Luminometer
Protocol:
-
Seed Huh-7 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
On the day of transfection, prepare the transfection complexes. For each well, dilute the DENV2(GVD) replicon RNA and Lipofectamine 2000 in separate tubes containing Opti-MEM.
-
Combine the diluted RNA and Lipofectamine 2000, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
Remove the growth medium from the Huh-7 cells and add the transfection complexes to the cells.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
Following incubation, remove the transfection medium and replace it with complete DMEM containing serial dilutions of this compound or DMSO as a vehicle control.
-
Incubate the plates for 48 hours at 37°C.
-
After the incubation period, collect the cell culture supernatant.
-
Measure the Gaussia luciferase activity in the supernatant according to the manufacturer's instructions using a luminometer.
-
Calculate the percent inhibition of translation relative to the DMSO control.
Viral Yield Reduction Assay
This assay measures the effect of a compound on the entire viral replication cycle, resulting in the production of infectious virus particles.
Objective: To determine the IC90 of this compound against DENV2.
Materials:
-
Huh-7 cells
-
Dengue virus serotype 2 (DENV2)
-
Complete DMEM medium
-
This compound (dissolved in DMSO)
-
Vero cells (for plaque assay)
-
Agarose overlay medium
-
Crystal violet staining solution
Protocol:
-
Seed Huh-7 cells in a 24-well plate and grow to 90-95% confluency.
-
Infect the cells with DENV2 at a multiplicity of infection (MOI) of 0.1 for 2 hours at 37°C.
-
After the adsorption period, remove the virus inoculum and wash the cells twice with PBS.
-
Add complete DMEM containing serial dilutions of this compound or DMSO as a vehicle control.
-
Incubate the plates for 48 hours at 37°C.
-
Harvest the culture supernatant, which contains the progeny virus.
-
Perform a plaque assay on Vero cells to determine the viral titer in the supernatant. a. Seed Vero cells in 6-well plates and grow to confluency. b. Prepare 10-fold serial dilutions of the harvested supernatant. c. Infect the Vero cell monolayers with the dilutions for 2 hours. d. Remove the inoculum and overlay the cells with agarose medium. e. Incubate for 5-7 days until plaques are visible. f. Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Calculate the viral titer for each compound concentration and determine the IC90 value.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that is toxic to host cells.
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Huh-7 cells
-
Complete DMEM medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed Huh-7 cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh complete DMEM containing serial dilutions of this compound or DMSO as a vehicle control.
-
Incubate the plate for 48 hours at 37°C.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the CC50 value.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the screening and characterization of this compound.
Conclusion
This compound represents a significant advancement in the pursuit of host-directed antiviral therapies. Its potent inhibition of viral translation, coupled with a lack of kinase activity and a favorable safety profile, makes it a highly attractive candidate for further development. The elucidation of its precise molecular target will be a critical next step in fully understanding its mechanism of action and in designing next-generation inhibitors with even greater potency and broader spectrums of activity. The data and protocols presented in this guide are intended to facilitate ongoing research into this compound and to accelerate its potential translation into a clinical antiviral therapeutic.
References
- 1. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]
YKL-04-085 vs. QL47: A Comparative Analysis of Kinase Activity and Antiviral Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive comparison of the kinase activity and underlying antiviral mechanisms of two related small molecules, YKL-04-085 and QL47. While structurally similar, these compounds exhibit fundamentally different profiles in their interaction with the human kinome, leading to distinct therapeutic implications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical biological pathways and experimental workflows.
Core Findings: Divergent Kinase Inhibition Profiles
Initial research identified QL47 as a potent, covalent inhibitor of Bruton's tyrosine kinase (BTK) and other Tec-family kinases.[1][2] This activity is attributed to the molecule's ability to form a covalent bond with a cysteine residue (Cys481 in BTK) within the ATP-binding site, leading to irreversible inhibition.[3] Subsequent structure-activity relationship (SAR) studies, however, led to the development of this compound. This derivative, despite retaining the reactive acrylamide moiety, was engineered to eliminate kinase activity by removing a critical nitrogen atom required for hydrogen bonding to the kinase hinge region.[1] Extensive screening has confirmed that this compound is devoid of significant kinase inhibitory activity.[1][2]
The primary distinction lies in their interaction with protein kinases: QL47 is a potent kinase inhibitor, while this compound is not.[1] Despite this difference, both compounds exhibit broad-spectrum antiviral activity.[1][2] This suggests that the antiviral mechanism of action for this class of compounds is independent of BTK or other kinase inhibition.[1] Instead, their efficacy is linked to the inhibition of eukaryotic translation.[4][5]
Quantitative Data Summary
The following tables summarize the available quantitative data for the kinase inhibition profiles of QL47 and this compound, as well as their antiviral activity against Dengue virus (DENV).
Table 1: Kinase Inhibition Profile of QL47
| Target Kinase | Assay Type | Parameter | Value | Reference |
| BTK | Biochemical Assay | IC50 | 7 nM | [3][6] |
| BTK (autophosphorylation on Tyr223) | Cellular Assay | EC50 | 475 nM | [3][6] |
| PLCγ2 (phosphorylation on Tyr759) | Cellular Assay | EC50 | 318 nM | [3][6] |
Table 2: Kinase Inhibition Profile of this compound
| Target Kinase | Assay Type | Parameter | Value | Reference |
| Kinase Panel (468 kinases) | Competition Binding Assay | % Inhibition @ 10 µM | No significant inhibition | [1] |
| PIMs, DDRs, BTK, BMX | Biochemical/Binding Assays | IC50 | No significant inhibition | [1] |
Table 3: Antiviral Activity against Dengue Virus Serotype 2 (DENV2)
| Compound | Parameter | Value | Reference |
| QL47 | IC90 | 0.343 µM | [1] |
| This compound | IC90 | 0.555 µM | [1] |
Signaling Pathways and Proposed Mechanism of Action
Both QL47 and this compound exert their antiviral effects by inhibiting eukaryotic translation, likely at an early step in the elongation phase.[4][5][7] This is a host-targeted mechanism, which explains their broad-spectrum activity against various RNA viruses.[1][4] The diagram below illustrates the general process of eukaryotic translation and the proposed point of inhibition.
Caption: Proposed mechanism of antiviral action via inhibition of eukaryotic translation elongation.
In contrast, QL47 also inhibits the BTK signaling pathway, which is crucial for B-cell development and activation. This pathway is not considered relevant to the compound's antiviral activity.
Caption: QL47 inhibits the BTK signaling pathway, an activity not shared by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies used to characterize this compound and QL47.
Kinase Inhibition Assays
The kinase activity of the compounds was assessed using multiple standard biochemical and binding assays.
1. KINOMEscan™ Competition Binding Assay (for this compound)
This method measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.
-
Principle: A competition-based binding assay where the amount of kinase captured on a solid support is inversely proportional to the affinity of the test compound for the kinase.
-
Protocol Outline:
-
A panel of 468 kinases, each tagged with a unique DNA identifier, is used.
-
Kinases are mixed with the immobilized ligand and the test compound (this compound at 10 µM).
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
Unbound components are washed away.
-
The amount of each bound kinase is quantified using qPCR with primers specific to the DNA tags.
-
Results are expressed as a percentage of the DMSO control.
-
References
- 1. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "A Broad-Spectrum Antiviral Molecule, QL47, Selectively Inhibits Eukary" by Mélissanne de Wispelaere, Margot Carocci et al. [digitalcommons.library.tmc.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
YKL-04-085: A Host-Targeted Antiviral Agent with a Novel Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
YKL-04-085 is a promising broad-spectrum antiviral compound that represents a significant departure from traditional direct-acting antiviral agents. Derived from the covalent Bruton's tyrosine kinase (BTK) inhibitor QL47, this compound has been chemically optimized to eliminate kinase activity while retaining potent antiviral efficacy. Its mechanism of action is centered on the inhibition of viral translation, a critical step in the replication cycle of numerous RNA viruses. This host-targeted approach offers the potential for a higher barrier to the development of viral resistance. This document provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound, intended to serve as a technical resource for the scientific community.
Introduction
The emergence of drug-resistant viral strains and the limited availability of broad-spectrum antiviral therapies underscore the urgent need for novel therapeutic strategies. Host-targeted antivirals (HTAs) represent a promising paradigm in antiviral drug discovery, as they aim to disrupt the host cellular processes that are essential for viral replication rather than targeting viral components directly. This approach can offer a broader spectrum of activity and a higher genetic barrier to resistance. This compound is a novel small molecule that exemplifies the potential of this strategy. It was developed through a medicinal chemistry campaign originating from QL47, a known covalent BTK inhibitor with antiviral properties.[1][2] Strikingly, this compound was designed to be devoid of any kinase inhibitory activity, yet it maintains potent antiviral effects against a range of RNA viruses, including Dengue virus (DENV).[1][2] This technical guide details the current understanding of this compound, with a focus on its host-targeted antiviral discovery.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its parent compound, QL47, for comparative purposes.
| Compound | Anti-DENV2 IC90 (µM) | Cytotoxicity (CC50 in Huh7 cells, µM) | Selectivity Index (CC50/IC90) | Reference |
| This compound | 0.555 | >20 | >36 | [2] |
| QL47 | 0.343 | >10 | >29 | [2] |
| Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against Dengue Virus Serotype 2 (DENV2). |
| Compound | Administration Route | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| This compound | IV (1 mg/kg) | - | 18 | - | [2] |
| This compound | IP (10 mg/kg) | 280 | 413 | 23 | [2] |
| Table 2: Pharmacokinetic Properties of this compound in Mice. |
Mechanism of Action: Inhibition of Viral Translation
The primary mechanism through which this compound exerts its antiviral effect is the inhibition of viral protein synthesis.[1][2] Unlike its predecessor QL47, which is a potent kinase inhibitor, this compound lacks the critical quinoline nitrogen required for hydrogen bonding to the kinase hinge region.[2] This structural modification renders it inactive against a broad panel of 468 kinases.[2]
The antiviral activity of this compound is directly correlated with its ability to inhibit the translation of viral RNA. This has been demonstrated using DENV2 reporter replicon systems, where this compound effectively suppresses the expression of a reporter gene under the control of the viral translation machinery.[2] The precise molecular target of this compound within the host cell's translation apparatus is currently under investigation.[2] However, its broad-spectrum activity suggests that it likely targets a fundamental and conserved component of the eukaryotic translation machinery.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound have not been fully disclosed in the primary literature. The following are generalized descriptions of the key assays employed, based on standard methodologies in the field.
DENV2 Reporter Replicon Assay
This assay is used to assess the inhibitory effect of compounds on viral translation and replication in a cell-based system that does not produce infectious virus particles.
-
Cell Seeding: Huh7 or other susceptible human cell lines are seeded in 96-well plates.
-
Replicon Transfection: Cells are transfected with an in vitro-transcribed DENV2 replicon RNA encoding a reporter gene (e.g., luciferase) in place of the viral structural genes.
-
Compound Treatment: Following transfection, cells are treated with serial dilutions of this compound or control compounds.
-
Incubation: Plates are incubated for a defined period (e.g., 24-72 hours) to allow for replicon translation and replication.
-
Reporter Gene Assay: The activity of the reporter gene (e.g., luminescence for luciferase) is measured using a plate reader.
-
Data Analysis: The reduction in reporter signal in the presence of the compound compared to a vehicle control is used to determine the IC50 or IC90 value.
References
Unveiling the Pharmacokinetic Profile of YKL-04-085: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
YKL-04-085 is a novel small molecule that has demonstrated potent broad-spectrum antiviral activity, specifically against RNA viruses such as the dengue virus.[1][2] Derived from the covalent Bruton's tyrosine kinase (BTK) inhibitor QL47, this compound was developed to be devoid of kinase activity while retaining its antiviral properties and exhibiting an improved pharmacokinetic profile.[1][2] This technical guide provides a comprehensive overview of the known pharmacokinetic properties of this compound, details standard experimental protocols for its evaluation, and illustrates the general workflow for pharmacokinetic characterization.
In Vivo Pharmacokinetic Properties of this compound
The initial in vivo pharmacokinetic assessment of this compound was conducted in a mouse model. The key findings from these studies indicate that the compound is suitable for further in vivo efficacy studies, particularly when administered intraperitoneally.[1][2]
Summary of Findings:
-
Intravenous (IV) Administration: Following intravenous administration, this compound displayed high clearance.[1][2] This suggests that the compound is rapidly removed from systemic circulation.
-
Bioavailability: The compound exhibited low bioavailability, a likely consequence of its high clearance.[1][2]
-
Intraperitoneal (IP) Administration: Despite the high IV clearance and low bioavailability, intraperitoneal administration of this compound resulted in acceptable plasma drug exposure, making this a viable route for preclinical efficacy studies.[1][2]
Quantitative Pharmacokinetic Data
The specific quantitative parameters from the mouse pharmacokinetic studies are summarized in the table below. These values are essential for designing subsequent efficacy and toxicology studies.
| Pharmacokinetic Parameter | Route of Administration | Value |
| Clearance (CL) | Intravenous (IV) | High |
| Bioavailability (F%) | Oral/Intravenous | Low |
| Plasma Exposure | Intraperitoneal (IP) | Acceptable |
| Cmax | IP | Data not available |
| Tmax | IP | Data not available |
| AUC | IP | Data not available |
Note: Specific numerical values for Cmax, Tmax, and AUC following intraperitoneal administration are not publicly available in the referenced literature but are noted as providing "acceptable plasma drug exposure."[1][2]
Experimental Protocols for Pharmacokinetic Characterization
The following sections detail representative, standardized experimental protocols for the in vivo and in vitro assessment of a compound's pharmacokinetic properties. While the specific protocols used for this compound have not been published in detail, these methodologies represent the industry standard for obtaining the data summarized above.
In Vivo Pharmacokinetic Study in Mice (Representative Protocol)
This protocol describes a typical approach for evaluating the pharmacokinetic profile of a test compound after intravenous and intraperitoneal administration in mice.
1. Animal Model:
-
Species: CD-1 or BALB/c mice
-
Sex: Male or female, as appropriate for the study
-
Weight: 20-25 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Dosing and Administration:
-
Test Compound Formulation: The test compound is formulated in a suitable vehicle (e.g., a solution of 10% DMSO, 40% PEG300, and 50% saline).
-
Intravenous (IV) Administration:
-
The compound is administered as a single bolus injection into the tail vein.
-
The typical dose volume is 5 mL/kg.
-
-
Intraperitoneal (IP) Administration:
-
The compound is administered as a single injection into the peritoneal cavity.
-
The typical dose volume is 10 mL/kg.
-
3. Blood Sampling:
-
Time Points: Serial blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collection Method: Blood is collected via retro-orbital bleeding or from the saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.
4. Bioanalysis:
-
Method: The concentration of the test compound in the plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation with acetonitrile containing an internal standard.
-
Data Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin® to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, CL, Vd, and F%).
In Vitro ADME Assays (Representative Protocols)
In vitro assays are crucial for the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Metabolic Stability in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.
1. Materials:
-
Pooled liver microsomes from the species of interest (e.g., mouse, human).
-
NADPH regenerating system.
-
Test compound and positive control compounds (e.g., testosterone, verapamil).
-
Phosphate buffer (pH 7.4).
2. Procedure:
-
The test compound (typically at a final concentration of 1 µM) is incubated with liver microsomes (0.5 mg/mL protein) in phosphate buffer at 37°C.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reactions are quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
3. Data Analysis:
-
The percentage of the compound remaining at each time point is plotted against time.
-
The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated from the slope of the natural log of the percent remaining versus time plot.
Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and efficacy.
1. Materials:
-
Rapid Equilibrium Dialysis (RED) device with inserts.
-
Plasma from the species of interest.
-
Phosphate-buffered saline (PBS, pH 7.4).
-
Test compound.
2. Procedure:
-
The test compound is added to plasma at a final concentration of interest.
-
The plasma containing the test compound is added to one chamber of the RED insert, and PBS is added to the other chamber. The two chambers are separated by a semi-permeable membrane.
-
The device is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, aliquots are removed from both the plasma and buffer chambers.
-
The concentration of the compound in both aliquots is determined by LC-MS/MS after appropriate sample preparation (e.g., matrix matching and protein precipitation).
3. Data Analysis:
-
The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.
Mechanism of Action: Inhibition of Viral Translation
This compound exerts its antiviral effect by inhibiting viral translation.[1][2] This mechanism is distinct from its parent compound, QL47, which also has kinase inhibitory activity. This compound was specifically designed to remove this kinase activity while preserving the potent antiviral action.[1][2] The precise molecular target within the host or viral translation machinery is still under investigation. However, studies on the related compound QL47 suggest that it likely targets an early step in translation elongation, a mechanism that may be conserved in this compound.
Pharmacokinetic Characterization Workflow
The following diagram illustrates a typical workflow for the pharmacokinetic characterization of a novel antiviral compound like this compound, from initial in vitro screening to in vivo evaluation.
Conclusion
This compound is a promising antiviral agent with a pharmacokinetic profile in mice that supports its further development, particularly via intraperitoneal administration. While detailed experimental protocols and comprehensive in vitro ADME data are not yet publicly available, this guide provides an overview of the known properties and outlines the standard methodologies used in the industry for such evaluations. The continued investigation into its mechanism of action and a more detailed characterization of its ADME properties will be crucial for its progression as a potential therapeutic agent.
References
YKL-04-085: A Technical Guide for Dengue Virus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
YKL-04-085 is a novel small molecule inhibitor with demonstrated potent antiviral activity against the Dengue virus (DENV). Developed through a medicinal chemistry campaign derived from the covalent BTK inhibitor QL47, this compound was specifically engineered to eliminate kinase activity while preserving its anti-DENV efficacy.[1][2][3] This strategic modification resulted in a compound that inhibits DENV infection at concentrations significantly lower than those causing host cell toxicity.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its antiviral activity, detailed experimental protocols, and visualizations of its role in the viral life cycle.
Mechanism of Action
This compound exerts its antiviral effect by inhibiting viral translation.[1][2] Unlike its parent compound, QL47, this compound is devoid of any significant kinase activity, as confirmed by screening against a panel of 468 kinases.[1] The removal of the critical quinoline nitrogen, necessary for hydrogen bonding to the kinase hinge, ensures that its antiviral properties are not mediated by kinase inhibition.[1] The precise molecular target of this compound is currently still under investigation, but it is proposed to be a host cell factor involved in the translation of viral RNA.[1] By targeting a host factor, this compound may present a higher barrier to the development of viral resistance.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro efficacy and cytotoxicity of this compound in the context of Dengue virus research.
| Compound | Parameter | Value | Cell Line | Virus Strain | Reference |
| This compound | IC90 (90% inhibitory concentration) | 0.555 µM | Huh7 | DENV-2 | [1] |
| This compound | CC50 (50% cytotoxic concentration) | >20 µM | Huh7 | N/A | [3] |
| This compound | Therapeutic Window (CC50/IC90) | >35-fold | Huh7 | DENV-2 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the available information and standard virological assays.
Anti-DENV2 IC90 Determination Assay
This protocol outlines the procedure to determine the 90% inhibitory concentration (IC90) of this compound against Dengue virus serotype 2 (DENV-2).
a. Materials:
-
Huh7 (human hepatoma) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Dengue virus serotype 2 (DENV-2) stock of known titer
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Reagents for viral yield quantification (e.g., focus-forming assay or plaque assay)
b. Procedure:
-
Seed Huh7 cells in 96-well plates at a density that allows for confluent monolayer formation within 24 hours.
-
On the following day, prepare serial dilutions of this compound in culture medium.
-
Infect the Huh7 cell monolayers with DENV-2 at a predetermined multiplicity of infection (MOI).
-
Immediately after infection, remove the viral inoculum and add the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the amount of infectious virus in the supernatants using a focus-forming assay (FFA) or a plaque assay.
-
Determine the IC90 value by non-linear regression analysis of the dose-response curve, defining the IC90 as the concentration of this compound that causes a 1-log10 reduction in the number of infectious progeny virions produced.[1]
Cytotoxicity Assay
This protocol is for assessing the cytotoxic effect of this compound on the host cells.
a. Materials:
-
Huh7 cells
-
DMEM supplemented with FBS and antibiotics
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
b. Procedure:
-
Seed Huh7 cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for 24 hours (or a duration matching the antiviral assay).
-
Measure cell viability according to the manufacturer's instructions for the chosen cell viability reagent.
-
Calculate the 50% cytotoxic concentration (CC50) by non-linear regression analysis of the dose-response curve.
DENV2(GVD) Reporter Replicon Assay
This assay is used to specifically measure the effect of this compound on viral translation, independent of viral entry and assembly. The DENV2(GVD) replicon is a non-replicative viral RNA that expresses a reporter gene (e.g., luciferase).
a. Materials:
-
Huh7 cells
-
In vitro transcribed DENV2(GVD) reporter replicon RNA
-
Electroporation or lipid-based transfection reagents
-
This compound stock solution in DMSO
-
Luciferase assay reagent
b. Procedure:
-
Transfect Huh7 cells with the DENV2(GVD) reporter replicon RNA using an appropriate method (e.g., electroporation).
-
Immediately following transfection, treat the cells with various concentrations of this compound.
-
Incubate the cells for a defined period (e.g., 6-24 hours) to allow for translation of the reporter gene.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Inhibition of luciferase activity in a dose-dependent manner indicates inhibition of viral translation.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to visualize the mechanism of action and experimental procedures related to this compound.
Caption: Inhibition of Dengue Virus Replication by this compound.
Caption: Experimental Workflow for IC90 Determination.
Conclusion
This compound represents a promising lead compound for the development of host-targeted antiviral therapies against Dengue virus. Its potent inhibition of viral translation, coupled with a lack of kinase activity and a favorable cytotoxicity profile, makes it a valuable tool for DENV research. Further studies to identify its precise molecular target and to evaluate its in vivo efficacy are warranted.[1] This guide provides researchers with the foundational knowledge and experimental framework to incorporate this compound into their Dengue virus research programs.
References
Cellular Targets of YKL-04-085: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YKL-04-085 is a novel small molecule demonstrating potent broad-spectrum antiviral activity against a range of RNA viruses, including Dengue virus (DENV). Developed from the covalent Bruton's tyrosine kinase (BTK) inhibitor QL47, this compound has been chemically optimized to be devoid of kinase activity, indicating a distinct mechanism of action. This technical guide synthesizes the current understanding of this compound, focusing on its cellular effects, known antiviral efficacy, and the experimental methodologies employed in its characterization. While the precise molecular target remains under active investigation, available evidence strongly points to the inhibition of viral translation through a host-targeted mechanism.
Introduction
The emergence and re-emergence of RNA viruses pose a significant threat to global health, necessitating the development of novel antiviral therapeutics. Host-targeted antivirals represent a promising strategy, as they are less susceptible to the development of viral resistance compared to direct-acting antivirals. This compound has emerged from a medicinal chemistry campaign as a promising lead compound that inhibits viral infection at concentrations that are not cytotoxic[1][2]. This guide provides a comprehensive overview of the known cellular effects and antiviral properties of this compound.
Antiviral Activity and Cellular Effects
This compound exhibits potent antiviral activity against Dengue virus and other RNA viruses. Its primary mechanism of action is the inhibition of viral translation[3][4][5]. A critical characteristic of this compound is its lack of kinase inhibitory activity. In a broad-panel kinase screen of 468 kinases, this compound did not show significant inhibition, confirming that its antiviral effect is not mediated by targeting host kinases[1][3]. This specificity distinguishes it from its parent compound, QL47.
Quantitative Antiviral Data
The antiviral efficacy of this compound has been quantified against Dengue virus serotype 2 (DENV2). The available data is summarized in the table below.
| Compound | Virus | Assay | Metric | Value (μM) | Reference |
| This compound | DENV2 | Viral Yield Reduction | IC90 | 0.555 | [3] |
Unidentified Cellular Target
Despite the clear evidence for its role as a viral translation inhibitor, the direct molecular target of this compound has not yet been publicly identified. Research is ongoing to deconvolve the specific host factor(s) that this compound interacts with to exert its antiviral effect[3]. The identification of this target will be a critical step in understanding its precise mechanism of action and for the future development of this class of inhibitors.
Experimental Methodologies
The characterization of this compound's antiviral activity involves several key experimental techniques. Detailed protocols for these assays are provided below.
Viral Yield Reduction Assay
This assay is used to determine the concentration of a compound required to inhibit the production of infectious virus particles.
Protocol:
-
Cell Seeding: Seed host cells (e.g., Huh7 or HEK293) in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Viral Infection: Infect the cells with the virus of interest (e.g., DENV2) at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period sufficient to allow for viral replication and release (e.g., 24-48 hours).
-
Harvest Supernatant: Collect the cell culture supernatant, which contains the progeny virus particles.
-
Quantify Viral Titer: Determine the viral titer in the supernatant using a plaque assay or a focus-forming assay on a fresh monolayer of susceptible cells.
-
Data Analysis: Calculate the percent inhibition of viral yield at each compound concentration relative to the vehicle control. Determine the IC50 or IC90 value by non-linear regression analysis.
Replicon-Based Translation Assay
This assay specifically measures the effect of a compound on viral translation in the absence of other steps of the viral life cycle.
Protocol:
-
Cell Seeding: Seed host cells in multi-well plates.
-
Transfection: Transfect the cells with an in vitro-transcribed viral replicon RNA that expresses a reporter gene (e.g., luciferase). The replicon contains the viral non-structural proteins necessary for RNA replication and translation but lacks the structural proteins, making it non-infectious.
-
Compound Treatment: Immediately after transfection, add serial dilutions of this compound to the cells.
-
Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) to allow for translation of the replicon RNA.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter protein (e.g., luciferase activity using a luminometer).
-
Data Analysis: Normalize the reporter signal to a measure of cell viability (e.g., using a CellTiter-Glo assay) to control for cytotoxicity. Calculate the percent inhibition of translation at each compound concentration and determine the IC50 value.
In Vitro Translation Assay
This cell-free assay directly assesses the impact of a compound on the translation machinery.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing rabbit reticulocyte lysate, an amino acid mixture (lacking methionine if radiolabeling with ³⁵S-methionine), and an in vitro-transcribed reporter mRNA (e.g., luciferase).
-
Compound Addition: Add this compound at various concentrations to the reaction mixture.
-
Initiation of Translation: Initiate the translation reaction by adding the reporter mRNA.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60-90 minutes).
-
Detection of Translation Product:
-
Radiolabeling: If using ³⁵S-methionine, stop the reaction and analyze the protein products by SDS-PAGE and autoradiography.
-
Luciferase Assay: If using luciferase mRNA, measure the luminescence of the reaction mixture.
-
-
Data Analysis: Quantify the amount of translated protein and determine the inhibitory effect of this compound.
Visualizations
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound targeting the host translation machinery to inhibit viral translation.
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for determining the antiviral efficacy of this compound using a viral yield reduction assay.
Workflow for Target Deconvolution
Caption: General workflow for the identification of the cellular target of this compound.
Conclusion and Future Directions
This compound is a promising host-targeted antiviral agent that functions by inhibiting viral translation without affecting host kinase activity. Its potent activity against Dengue virus highlights its potential as a broad-spectrum therapeutic. The foremost priority in the continued development of this compound is the identification and validation of its direct cellular target. Elucidating the specific host factor(s) it modulates will provide a deeper understanding of its mechanism of action, facilitate the design of more potent and selective analogs, and aid in the prediction of potential on-target toxicities. Further studies are also warranted to evaluate the in vivo efficacy and pharmacokinetic properties of this compound in relevant animal models of viral disease.
References
YKL-04-085: A Technical Guide to its Covalent Modification of Host Targets and Broad-Spectrum Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
YKL-04-085 is a potent, broad-spectrum antiviral agent that operates through the covalent modification of a host cellular target. Derived from the covalent Bruton's tyrosine kinase (BTK) inhibitor QL-XII-47, this compound has been specifically engineered to be devoid of kinase activity, thereby minimizing potential off-target effects associated with kinase inhibition.[1][2][3][4] Its mechanism of action involves the inhibition of viral translation, a critical step in the lifecycle of numerous RNA viruses.[1][3][5][6] While the precise molecular target(s) of this compound remain a subject of ongoing investigation, this guide provides a comprehensive overview of its known characteristics, antiviral activity, and the experimental methodologies employed in its development and evaluation.[1][3]
Introduction: A Host-Targeted Antiviral Strategy
The emergence of drug-resistant viral strains and novel viral pathogens necessitates the development of new antiviral strategies. Targeting host cellular factors required for viral replication presents a promising approach with the potential for broad-spectrum activity and a higher barrier to resistance. This compound exemplifies this strategy. By covalently modifying a host protein, it disrupts a cellular process that is essential for the replication of a wide range of viruses.[3][5]
Mechanism of Action: Covalent Inhibition of Viral Translation
This compound is an irreversible covalent inhibitor, containing a reactive acrylamide "warhead" that forms a covalent bond with nucleophilic residues, typically cysteine, on its protein target.[5] This covalent modification leads to the potent inhibition of viral protein translation.[1][3][6] Unlike its parent compound, QL-XII-47, this compound lacks the critical quinoline nitrogen required for hydrogen bonding to the kinase hinge, rendering it inactive against a large panel of kinases.[1] This specificity underscores its development as a selective host-targeting antiviral.
The proposed mechanism of action is a two-step process:
-
Non-covalent Binding: this compound first binds non-covalently to a specific binding pocket on the host target protein.
-
Covalent Modification: The acrylamide moiety then reacts with a nearby nucleophilic amino acid residue, forming an irreversible covalent bond and inactivating the protein.
This inactivation of the host target protein subsequently leads to a blockage of the viral translation machinery.
Figure 1: Proposed mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its parent compound, QL-XII-47.
| Compound | Parameter | Value | Cell Line | Virus | Reference |
| This compound | IC90 (Antiviral) | 0.555 µM | Huh7 | DENV2 | [1] |
| This compound | Cytotoxicity vs. Antiviral Activity | >35-fold window | Huh7 | DENV2 | [1] |
| QL-XII-47 | IC90 (Antiviral) | Not Reported | Huh7 | DENV2 | |
| QL-XII-47 | CC50 (Cytotoxicity) | >20 µM | Huh7 | - |
Table 1: Antiviral Activity and Cytotoxicity of this compound and QL-XII-47.
| Compound | Assay | Result | Reference |
| This compound | Kinase Panel Screen (468 kinases) | No significant inhibition | [1] |
| This compound | BTK/BMX IC50 | No significant inhibition | [1] |
| QL-XII-47 | BTK IC50 | Potent covalent inhibitor | [3] |
Table 2: Kinase Inhibitory Activity.
Experimental Protocols
While the specific host target of this compound is not yet identified, this section outlines the general experimental protocols that would be employed for target identification and validation, based on standard chemoproteomic approaches.
Chemoproteomic Target Identification
A common strategy to identify the targets of covalent inhibitors is activity-based protein profiling (ABPP).
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reporter tag, such as an alkyne or biotin, without disrupting its binding affinity.
-
Cellular Labeling: Treat live cells or cell lysates with the tagged this compound probe to allow for covalent modification of its target(s).
-
Click Chemistry/Affinity Purification: For alkyne-tagged probes, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin tag. For biotinylated probes, proceed directly to affinity purification.
-
Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged protein targets.
-
Proteolytic Digestion: Digest the enriched proteins into peptides.
-
Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to a control.
Figure 2: General workflow for chemoproteomic identification of this compound host targets.
Validation of Target Engagement
Once potential targets are identified, further experiments are necessary to validate the interaction and its relevance to the antiviral activity.
-
Western Blotting: Confirm the binding of the tagged probe to the candidate protein.
-
Site-of-Modification Mapping: Use mass spectrometry to identify the specific amino acid residue on the target protein that is covalently modified by this compound.
-
In Vitro Binding Assays: Use purified recombinant target protein and this compound to confirm direct binding, for example, using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the candidate target protein in cells. If the antiviral activity of this compound is diminished in these cells, it provides strong evidence that the protein is the relevant target.
-
Mutation Analysis: Mutate the identified cysteine residue on the target protein to a non-nucleophilic amino acid (e.g., alanine). If this compound no longer binds to the mutant protein and loses its antiviral effect in cells expressing the mutant, this confirms the site of covalent modification.
Signaling Pathways and Future Directions
The observation that this compound inhibits viral translation suggests that its host target is likely a component of the cellular machinery responsible for protein synthesis or its regulation. Potential pathways that could be affected include:
-
Ribosome Biogenesis and Function: The target could be a ribosomal protein or a factor involved in ribosome assembly.
-
Translation Initiation/Elongation Factors: The target could be a key protein involved in the initiation or elongation steps of translation.
-
mRNA Processing and Stability: The target could be a protein that regulates the stability or processing of viral mRNA.
-
Stress Granule Formation: Some viruses are sensitive to the cellular stress response, which can involve the sequestration of translation machinery into stress granules. This compound could modulate this process.
The definitive identification of the host target(s) of this compound will be a critical step in fully elucidating its mechanism of action and will pave the way for the development of second-generation inhibitors with improved potency and selectivity. This knowledge will also provide valuable insights into the host-virus interactions that are essential for viral replication and may reveal novel targets for antiviral drug discovery.
Figure 3: Hypothetical signaling pathways affected by this compound.
Conclusion
This compound represents a promising host-targeted antiviral candidate with a novel mechanism of action. Its covalent modification of a yet-to-be-identified host factor leads to the inhibition of viral translation and broad-spectrum antiviral activity. The deliberate design to eliminate kinase activity enhances its potential as a selective therapeutic agent. Future research focused on the identification and validation of its molecular target(s) is crucial to fully understand its therapeutic potential and to guide the development of next-generation antiviral drugs that exploit this host-centric approach.
References
- 1. genesandcancer.com [genesandcancer.com]
- 2. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of host-targeted covalent inhibitors of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for YKL-04-085 in In Vitro Translation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YKL-04-085 is a potent, small-molecule inhibitor of eukaryotic translation. It is an analog of the broad-spectrum antiviral compound QL47. Unlike its parent compound, which was derived from a covalent Bruton's tyrosine kinase (BTK) inhibitor, this compound has been shown to be devoid of kinase activity against a large panel of kinases. Its mechanism of action is attributed to the inhibition of viral and host protein synthesis.[1][2] This makes this compound a valuable tool for studying the mechanisms of eukaryotic translation and a potential candidate for further development as a therapeutic agent.
These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on in vitro translation using a commercially available rabbit reticulocyte lysate system and a luciferase reporter mRNA.
Principle
The in vitro translation assay relies on a cell-free system, typically derived from rabbit reticulocytes, which contains all the necessary macromolecular components for protein synthesis (ribosomes, tRNAs, amino acids, initiation, elongation, and termination factors). A reporter mRNA, in this case, encoding firefly luciferase, is added to the lysate. In the presence of an active translation machinery, the mRNA is translated into functional luciferase. The enzymatic activity of the synthesized luciferase is then measured by adding its substrate, luciferin, which produces a luminescent signal. The intensity of the luminescence is directly proportional to the amount of active luciferase synthesized and thus reflects the efficiency of translation. By introducing this compound to this system, its effect on translation can be quantified by measuring the reduction in the luminescent signal.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the eukaryotic translation elongation pathway, the likely target of this compound, and the experimental workflow for the in vitro translation assay.
Caption: Eukaryotic translation elongation pathway and the putative inhibition site of this compound.
Caption: Experimental workflow for the this compound in vitro translation assay.
Quantitative Data
| Compound | Assay | Endpoint | Value (µM) |
| This compound | Anti-DENV2 Replicon | IC90 | 0.555 |
| This compound | Cytotoxicity | CC50 | >20 |
Experimental Protocol
This protocol is adapted from standard procedures for commercially available rabbit reticulocyte lysate in vitro translation systems.
Materials:
-
Nuclease-treated Rabbit Reticulocyte Lysate (e.g., Promega L4960 or equivalent)
-
Amino Acid Mixture Minus Methionine (1mM)
-
Amino Acid Mixture Minus Leucine (1mM)
-
Luciferase Control RNA (or other suitable capped and polyadenylated reporter mRNA)
-
This compound (stock solution in DMSO)
-
RNase-free water
-
DMSO (as vehicle control)
-
Luciferase Assay System (e.g., Promega E1500 or equivalent)
-
Luminometer-compatible microplates (white, opaque)
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw the rabbit reticulocyte lysate on ice.
-
Prepare a dilution series of this compound in DMSO. It is recommended to start with a high concentration (e.g., 10 mM) and perform serial dilutions to cover a range from picomolar to micromolar concentrations. The final DMSO concentration in the reaction should be kept constant and ideally below 1%.
-
Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated samples.
-
Prepare a positive control (no inhibitor) and a negative control (no mRNA).
-
-
In Vitro Translation Reaction Setup:
-
Assemble the translation reactions in RNase-free microcentrifuge tubes on ice. The following is an example for a 50 µL reaction; volumes can be scaled as needed.
Component Volume Final Concentration Rabbit Reticulocyte Lysate 35 µL 70% (v/v) Amino Acid Mixture (-Met) 1 µL 20 µM Amino Acid Mixture (-Leu) 1 µL 20 µM Luciferase Control RNA (1 µg/µL) 1 µL 20 ng/µL This compound or DMSO 1 µL Variable | RNase-free Water | to 50 µL | - |
-
Gently mix the components by pipetting.
-
-
Incubation:
-
Incubate the reactions at 30°C for 90 minutes.[3]
-
-
Luciferase Assay:
-
Following incubation, place the reactions at room temperature.
-
Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.
-
Add a volume of Luciferase Assay Reagent equal to the translation reaction volume (e.g., 50 µL) to each well of a luminometer plate.
-
Transfer the translation reaction to the corresponding well containing the assay reagent.
-
Mix briefly by pipetting.
-
-
Measurement:
-
Immediately measure the luminescence using a luminometer with an integration time of 1-10 seconds.
-
-
Data Analysis:
-
Subtract the background luminescence from the negative control (no mRNA) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (DMSO).
-
% Inhibition = 100 * (1 - (Luminescence_Sample / Luminescence_Vehicle))
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Expected Results:
A dose-dependent decrease in luminescence is expected with increasing concentrations of this compound, indicating inhibition of in vitro translation. The inactive analog, QL47R, and other negative control compounds should not show significant inhibitory activity.[1]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no signal in positive control | Inactive lysate | Use a new aliquot of lysate. Ensure proper storage at -80°C. |
| Degraded mRNA | Use a new aliquot of mRNA. Handle with RNase-free technique. | |
| Incorrect assay setup | Double-check all reagent concentrations and volumes. | |
| High background in negative control | Contamination of reagents | Use fresh, RNase-free reagents. |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Ensure consistent incubation temperature. | |
| No inhibition by this compound | Inactive compound | Check the integrity and purity of the this compound stock. |
| Incorrect concentration range | Test a wider range of concentrations. |
Conclusion
The in vitro translation assay using rabbit reticulocyte lysate is a robust method to characterize the inhibitory activity of compounds like this compound on eukaryotic protein synthesis. This protocol provides a framework for researchers to quantify the potency of this compound and to further investigate its mechanism of action as a translation inhibitor.
References
Application Note: YKL-04-085 as a Potent Broad-Spectrum Antiviral Agent
Introduction
YKL-04-085 is a small molecule inhibitor demonstrating significant broad-spectrum antiviral activity, particularly against RNA viruses such as Dengue virus (DENV).[1][2][3] Derived from the covalent Bruton's tyrosine kinase (BTK) inhibitor QL47, this compound has been chemically optimized to eliminate kinase activity while retaining potent antiviral properties.[1][2][3] This makes it a valuable tool for virology research and a potential candidate for therapeutic development. Its mechanism of action lies in the potent inhibition of viral translation, a critical step in the viral replication cycle.[1][2][3]
Mechanism of Action
Unlike its predecessor QL47, this compound is devoid of any significant kinase inhibitory activity, as confirmed by screening against a large panel of kinases.[1] Its antiviral effect is attributed to the inhibition of viral protein synthesis.[1][2][3][4] This targeted activity on viral translation provides a significant therapeutic window, with cellular antiviral activity observed at concentrations 35-fold lower than those causing host cell proliferation inhibition.[1][2][3]
Antiviral Spectrum
This compound has demonstrated potent activity against Dengue virus (DENV), a member of the Flaviviridae family.[1] Its efficacy against other RNA viruses has also been suggested, positioning it as a broad-spectrum antiviral agent.[1][2][3]
Quantitative Data Summary
The antiviral potency and cytotoxicity of this compound have been quantified in cell-based assays. The following table summarizes the key data points for its activity against Dengue virus serotype 2 (DENV2).
| Parameter | Value | Cell Line | Virus | Reference |
| IC90 | 0.555 µM | Not Specified | DENV2 | [1] |
| CC50 | 20 µM | Not Specified | - | [5] |
| Therapeutic Window | >35-fold | Not Specified | DENV2 | [1] |
Applications
-
Virology Research: Studying the mechanisms of viral translation and replication.
-
Drug Discovery: Serving as a lead compound for the development of novel antiviral therapeutics with a host-oriented mechanism.
-
Assay Standard: Acting as a positive control in cell-based antiviral screening assays.
Experimental Protocols
This section provides a detailed protocol for evaluating the antiviral activity of this compound against RNA viruses, such as Dengue virus, using a cell-based cytopathic effect (CPE) reduction assay.
1. Cell and Virus Culture
-
Cell Line: Vero cells (or other susceptible cell lines like BHK-21) are commonly used for DENV propagation and antiviral assays.[6]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus: Dengue virus (e.g., DENV2) stock of known titer (plaque-forming units per mL, PFU/mL).
2. Cytotoxicity Assay (CC50 Determination)
This assay is crucial to determine the concentration of this compound that is toxic to the host cells.
-
Protocol:
-
Seed Vero cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the culture medium from the cells and add 100 µL of the diluted compound to each well. Include a "cells only" control with medium alone.
-
Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).
-
Assess cell viability using a colorimetric method such as the MTS/PMS assay.[7]
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
-
3. Antiviral Assay (CPE Reduction Assay)
This assay measures the ability of this compound to protect cells from virus-induced cell death.[7]
-
Protocol:
-
Seed Vero cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium at 2x the final concentration.
-
In a separate tube, dilute the DENV stock to a multiplicity of infection (MOI) of 0.1 in culture medium.
-
Remove the culture medium from the cells.
-
Add 50 µL of the diluted this compound to each well, followed by 50 µL of the diluted virus.
-
Include the following controls:
-
Virus Control: Cells + Virus + Medium (no compound)
-
Cell Control: Cells + Medium (no virus, no compound)
-
Compound Cytotoxicity Control: Cells + Highest concentration of this compound (no virus)
-
-
Incubate the plate for 48-72 hours until a clear cytopathic effect is observed in the virus control wells.
-
Assess cell viability using the MTS/PMS assay.
-
Calculate the 50% effective concentration (EC50) or 90% inhibitory concentration (IC90) by plotting the percentage of cell viability against the compound concentration.
-
4. Virus Yield Reduction Assay
This assay confirms the antiviral activity by quantifying the reduction in infectious virus production.[7][8]
-
Protocol:
-
Perform the antiviral assay as described above (steps 1-7).
-
At the end of the incubation period, collect the supernatant from each well.
-
Determine the viral titer in the supernatant using a plaque assay.[7]
-
Briefly, serially dilute the supernatant and infect a fresh monolayer of Vero cells.
-
After a 1-hour adsorption period, overlay the cells with a medium containing 1% methylcellulose.
-
Incubate for 5-7 days, then fix and stain the cells with crystal violet to visualize and count the plaques.
-
Calculate the reduction in viral titer for each compound concentration compared to the virus control.
-
Visualizations
Caption: Workflow for this compound cell-based antiviral assay.
Caption: Proposed mechanism of action of this compound.
References
- 1. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 7. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Application Notes and Protocols: Utilizing YKL-04-085 in a Dengue Virus Replicon System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing YKL-04-085, a potent host-targeting antiviral agent, in Dengue virus (DENV) replicon systems. This document outlines the compound's mechanism of action, summarizes its antiviral activity, and offers detailed protocols for its evaluation.
Introduction to this compound
This compound is a small molecule inhibitor with broad-spectrum antiviral activity against Dengue virus and other RNA viruses.[1][2][3] Derived from a medicinal chemistry campaign starting with the Bruton's tyrosine kinase (BTK) inhibitor QL47, this compound has been specifically optimized to be devoid of any kinase activity, as confirmed by screening against a panel of 468 kinases.[1][2] Its mode of action is attributed to the inhibition of viral translation, a critical step in the viral life cycle, by targeting a host cell factor rather than a viral protein.[1][3] This host-targeting mechanism makes it a valuable tool for research and a promising candidate for antiviral therapy, as the development of viral resistance may be less likely.[4]
Dengue virus replicon systems are indispensable tools for studying the molecular mechanisms of viral RNA replication and for high-throughput screening (HTS) of antiviral compounds.[5][6][7][8][9] These systems are engineered viral genomes that can replicate autonomously within host cells but are incapable of producing infectious virus particles, as the genes for structural proteins are typically replaced by a reporter gene, such as luciferase.[5][10] This makes them safe and highly effective for quantifying viral replication by measuring reporter gene expression.
Quantitative Data Summary
The antiviral activity of this compound against Dengue virus has been quantified in cell-based assays. The following table summarizes the key data points.
| Compound | Assay Type | Cell Line | DENV Serotype | Value | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |
| This compound | Viral Yield Reduction | Huh7 | DENV-2 | IC₉₀ = 0.555 µM | > 19.4 µM (CC₁₀) | > 35 | [1] |
| This compound | DENV Reporter Replicon | Huh7 | DENV-2 (GVD) | Good Inhibition | Not specified | Not specified | [1] |
-
IC₉₀ (90% inhibitory concentration): The concentration of the compound that reduces viral yield by 90%.
-
CC₅₀ (50% cytotoxic concentration): The concentration of the compound that causes 50% cell death. A CC₁₀ value is provided in the reference.
-
Selectivity Index (SI): Calculated as CC₅₀ / IC₅₀. The value provided is based on the ratio of the concentration causing 10% cytotoxicity to the IC₉₀.
Visualized Pathways and Workflows
Mechanism of Action: Inhibition of Viral Translation
Dengue virus, a positive-sense single-stranded RNA virus, relies heavily on the host cell's translational machinery to produce its polyprotein, which is subsequently cleaved into individual structural and non-structural (NS) proteins essential for replication and assembly.[11][12] this compound exerts its antiviral effect by inhibiting this crucial translation step.[1][2] While its precise molecular target is still under investigation, it is known to be a host factor involved in translation.[1][3]
Caption: DENV replication cycle and the inhibitory action of this compound.
Experimental Workflow: DENV Replicon Assay
The following workflow outlines the key steps for evaluating the efficacy of this compound using a DENV luciferase reporter replicon system. This assay quantifies the level of viral RNA replication by measuring the activity of the reporter luciferase.
Caption: Workflow for a DENV luciferase replicon inhibition assay.
Experimental Protocols
Protocol 1: DENV Replicon Luciferase Assay
This protocol describes the measurement of DENV replication inhibition by this compound using a transiently transfected luciferase reporter replicon.
Materials:
-
Huh7 or BHK-21 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
DENV luciferase replicon RNA (e.g., DENV-2 Renilla luciferase replicon)
-
Transfection reagent (e.g., Lipofectamine or electroporator)
-
This compound compound stock solution in DMSO
-
96-well cell culture plates (white, solid-bottom for luminescence)
-
Luciferase assay reagent (e.g., Renilla Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed Huh7 cells in a white, solid-bottom 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO₂.
-
Replicon Transfection: On the next day, transfect the cells with the DENV replicon RNA according to the manufacturer's protocol for the chosen transfection reagent. For electroporation, follow established protocols for the specific cell line.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤0.5%). Include "no drug" (vehicle control) and "no cells" (background) controls.
-
Treatment: Four to six hours post-transfection, remove the transfection medium and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
Luciferase Measurement:
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Lyse the cells by adding 20-50 µL of 1X passive lysis buffer and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 50-100 µL of the luciferase assay reagent to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no cells control) from all readings.
-
Normalize the data by expressing the luminescence values as a percentage of the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the log concentration of this compound and use non-linear regression to calculate the IC₅₀ or IC₉₀ value.
-
Protocol 2: Cytotoxicity Assay
This protocol is essential to ensure that the observed antiviral activity is not due to compound-induced cell death. It should be run in parallel with the replicon assay using the same cell type and incubation conditions.
Materials:
-
Huh7 or BHK-21 cells
-
Complete growth medium
-
This compound compound stock solution in DMSO
-
96-well cell culture plates (clear-bottom)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader (luminometer or spectrophotometer, depending on the reagent)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with serial dilutions of this compound exactly as described in the replicon assay protocol (Steps 1, 3, 4, and 5), but use non-transfected cells.
-
Cell Viability Measurement:
-
After the 48-72 hour incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. For example, for CellTiter-Glo®, add a volume equal to the culture medium volume.
-
Incubate as required (e.g., 10 minutes for CellTiter-Glo®).
-
Measure the luminescence (CellTiter-Glo®) or absorbance (MTT) using a plate reader.
-
-
Data Analysis:
-
Normalize the data by expressing the viability values as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound and use non-linear regression to calculate the CC₅₀ value.
-
Protocol 3: Viral RNA Quantification by RT-qPCR
This protocol provides a complementary method to the reporter assay by directly measuring the amount of viral RNA, confirming the inhibitory effect of this compound on replication.
Materials:
-
Treated cells from a parallel experiment to the replicon assay
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Primers and probe specific to a conserved region of the DENV genome (e.g., within NS5 or the 3' UTR)
-
Primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization
-
qPCR instrument
Procedure:
-
Cell Lysis and RNA Extraction: At the end of the incubation period, lyse the cells directly in the wells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from an equal amount of total RNA from each sample using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, primers (for DENV and the housekeeping gene in separate reactions), and qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the DENV target and the housekeeping gene for each sample.
-
Calculate the relative amount of DENV RNA using the ΔΔCt method, normalizing to the housekeeping gene and then to the vehicle-treated control.
-
Plot the relative RNA levels against the this compound concentration to determine the extent of inhibition.
-
References
- 1. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mskcc.org [mskcc.org]
- 5. Construction of a dengue virus type 4 reporter replicon and analysis of temperature-sensitive mutations in non-structural proteins 3 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a novel Dengue-1 virus replicon system expressing secretory Gaussia luciferase for analysis of viral replication and discovery of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of an efficient dengue virus replicon for development of assays of discovery of small molecules against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dengue Virus Reporter Replicon is a Valuable Tool for Antiviral Drug Discovery and Analysis of Virus Replication Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of inhibitors of dengue viral replication using replicon cells expressing secretory luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dengue Virus Reporter Replicon is a Valuable Tool for Antiviral Drug Discovery and Analysis of Virus Replication Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dengue virus life cycle: viral and host factors modulating infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcmas.com [ijcmas.com]
Application Notes and Protocols: YKL-04-085 Focus-Forming Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing the broad-spectrum antiviral agent, YKL-04-085, in a focus-forming assay (FFA) for the evaluation of its inhibitory effects on viral replication, particularly against Dengue virus (DENV).
Introduction
This compound has been identified as a potent antiviral compound that retains significant activity against various RNA viruses, including Dengue virus.[1] Unlike many host-targeted antiviral agents, this compound is devoid of kinase activity, suggesting a novel mechanism of action.[1] The focus-forming assay is a sensitive cell-based technique used to quantify infectious virus particles by detecting viral antigens within infected cells, forming discrete foci. This assay is particularly useful for viruses that do not form clear plaques and is amenable to high-throughput screening of antiviral compounds like this compound.[2][3]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound against Dengue virus serotype 2 (DENV2).
| Compound | Parameter | Value | Cell Line | Virus |
| This compound | IC90 | 0.555 µM | Not specified | DENV2 |
| This compound | Cytotoxicity (CC50) | >20 µM | Not specified | - |
| This compound | Selectivity Index (SI) | >35 | Not specified | DENV2 |
Table 1: In vitro antiviral activity of this compound. [1]
Experimental Protocol: Dengue Virus Focus-Forming Assay with this compound
This protocol is adapted from established methods for DENV focus-forming assays and is tailored for the evaluation of this compound.[2][3]
Materials:
-
Cells: BHK-21 (baby hamster kidney) or Vero (African green monkey kidney) cells. BHK-21 cells have been shown to be more sensitive for DENV foci formation.[2][3]
-
Virus: Dengue virus stock of known titer (e.g., DENV-2).
-
Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Media:
-
Growth Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin.[2]
-
Infection Medium: Serum-free RPMI-1640 or DMEM.
-
Overlay Medium: Growth medium containing 1% methylcellulose.
-
-
Antibodies:
-
Primary Antibody: Mouse anti-flavivirus E protein antibody.
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG.
-
-
Substrate: HRP substrate (e.g., TrueBlue™).
-
Reagents:
-
Phosphate Buffered Saline (PBS).
-
Fixation Solution: 3.7% formaldehyde in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% non-fat dry milk in PBS.
-
-
Plates: 24-well or 96-well tissue culture plates.
Procedure:
-
Cell Seeding:
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in infection medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.
-
Aspirate the growth medium from the cell monolayer and add the diluted this compound or vehicle control to the respective wells.
-
-
Virus Infection:
-
Overlay and Incubation:
-
Gently aspirate the virus inoculum.
-
Overlay the cells with 1 mL of overlay medium containing the corresponding concentration of this compound or vehicle control.
-
Incubate the plates at 37°C in a 5% CO2 incubator. For DENV-2 in BHK-21 cells, incubation is typically for 2-5 days.[3]
-
-
Immunostaining:
-
Aspirate the overlay medium.
-
Fix the cells by adding 500 µL of 3.7% formaldehyde solution and incubating for at least 3 hours at room temperature.[3]
-
Wash the wells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Block non-specific binding by adding blocking buffer and incubating for 1 hour at room temperature.
-
Add the primary antibody diluted in blocking buffer and incubate for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
Add the HRP substrate and incubate until blue foci are visible.
-
-
Data Acquisition and Analysis:
-
Count the number of foci in each well. This can be done manually using a light microscope or with an automated imaging system and analysis software for high-throughput applications.[3]
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for this compound Focus-Forming Assay.
Mechanism of Action and Signaling Pathway
The precise mechanism of action for this compound is still under investigation. However, it is known to be a broad-spectrum antiviral agent that lacks kinase inhibitory activity.[1] This suggests that it does not target host cell kinases, a common strategy for host-targeted antivirals. The inhibition of DENV2 replication in a reporter replicon assay indicates that this compound likely acts at a post-entry step of the viral life cycle, potentially targeting viral RNA replication or protein translation.[1] Further studies are required to elucidate the specific molecular target and signaling pathway affected by this compound.
Caption: Hypothesized Mechanism of Action of this compound.
References
Application Notes and Protocols for In Vivo Administration of YKL-04-085 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
YKL-04-085 is a small molecule inhibitor demonstrating broad-spectrum antiviral activity, notably against Dengue virus (DENV) and other RNA viruses.[1][2][3] Developed through a medicinal chemistry campaign derived from the covalent BTK inhibitor QL47, this compound has been specifically designed to be devoid of kinase activity, thereby reducing potential off-target effects associated with its parent compound.[1][2][3] Its primary mechanism of action is the inhibition of viral translation.[1][3] Preclinical data suggests that this compound is a promising candidate for in vivo studies. This document provides a summary of the available data and protocols for its administration in mouse models based on published literature.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound against Dengue Virus Serotype 2 (DENV2)
| Parameter | Value (µM) | Cell Line | Reference |
| IC90 | 0.555 | Huh-7 | [1] |
| CC50 | >20 | Huh-7 | [4] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | 5 | 1140 | 0.08 | 390 | - |
| Oral (PO) | 20 | 126 | 2 | 590 | 7.5 |
| Intraperitoneal (IP) | 20 | 1080 | 0.5 | 2220 | 28 |
| Intraperitoneal (IP) | 40 | 1850 | 1 | 6880 | - |
Data sourced from Yuan, et al. (2017).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for in vivo efficacy studies.
Caption: Proposed mechanism of this compound in inhibiting viral replication.
Caption: General experimental workflow for in vivo efficacy testing.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Note: The specific formulation used for the pharmacokinetic studies was not detailed in the primary literature. The following is a general protocol for preparing a hydrophobic compound for intraperitoneal injection in mice. Researchers should perform their own solubility and stability tests.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a stock solution, dissolve this compound in 100% DMSO. For example, to make a 20 mg/mL stock, add 50 µL of DMSO to 1 mg of this compound. Vortex until fully dissolved.
-
Prepare the vehicle solution. A common vehicle for IP injection is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
To formulate the final injection solution, first add the required volume of the this compound stock solution to the PEG300 and Tween 80. Vortex to mix.
-
Add the saline or PBS dropwise while vortexing to prevent precipitation of the compound.
-
The final concentration should be calculated to deliver the desired dose in a suitable injection volume (typically 100-200 µL for a 20-25g mouse). For a 40 mg/kg dose in a 25g mouse, the required dose is 1 mg. If the final concentration is 10 mg/mL, the injection volume would be 100 µL.
-
Administer the solution via intraperitoneal (IP) injection.
In Vivo Pharmacokinetic Study Protocol
Mouse Model:
-
Species: Mouse
-
Strain: Not specified in the literature, but C57BL/6 or BALB/c are commonly used for PK studies.
-
Sex: Male or female, should be consistent within the study.
-
Age: 6-8 weeks.
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into groups for each administration route and time point.
-
Administer this compound at the desired dose (e.g., 40 mg/kg) via IP injection.
-
At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via retro-orbital bleeding or cardiac puncture (terminal procedure).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated analytical method such as LC-MS/MS.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Suggested In Vivo Efficacy Study Protocol in a Dengue Virus Mouse Model
Mouse Model:
-
Species: Mouse
-
Strain: AG129 mice, which lack receptors for both type I and type II interferons, are highly susceptible to DENV infection and are a commonly used model for testing antivirals.[5][6][7]
-
Sex: Male or female, 6-8 weeks of age.
Protocol:
-
Culture and titrate a mouse-adapted strain of Dengue virus (e.g., DENV-2 S221).
-
Infect AG129 mice with a lethal dose of the virus via intraperitoneal or intravenous injection.
-
Initiate treatment with this compound (e.g., 40 mg/kg, once daily IP) at a specified time post-infection (e.g., 4 hours). A vehicle control group should be included.
-
Monitor mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy, paralysis) and survival for a predefined period (e.g., 21 days).
-
At various time points post-infection, a subset of mice from each group can be euthanized to collect blood and tissues (e.g., spleen, liver, brain) for virological and immunological analysis.
-
Primary Endpoint: Survival rate.
-
Secondary Endpoints:
-
Viral Load: Quantify viral RNA in serum and tissues using RT-qPCR.
-
Mean Time to Death: Calculate the average day of death in each group.
-
Clinical Score: Assign a daily clinical score based on disease severity.
-
Histopathology: Analyze tissues for signs of inflammation and damage.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines in the serum.
-
Disclaimer
The information provided in this document is based on publicly available research. The experimental protocols are suggestions and should be adapted and optimized by the researchers based on their specific experimental setup and institutional guidelines. The formulation protocol is a general guideline, and the solubility and stability of this compound in any specific vehicle should be confirmed by the end-user. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target validation and in vivo testing of a broad-spectrum antiviral | Q-FASTR [qfastr.hms.harvard.edu]
- 3. Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Models to Study Dengue Virus Immunology and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse models of dengue virus infection for vaccine testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YKL-04-085: In Vitro Inhibition of RNA Viruses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antiviral activity of YKL-04-085, a potent inhibitor of viral translation. The following sections detail its efficacy against Dengue virus, its mechanism of action, and detailed protocols for its use in antiviral and cytotoxicity assays.
Introduction
This compound is a small molecule inhibitor derived from the broad-spectrum antiviral agent QL47.[1][2] Unlike its parent compound, this compound has been specifically designed to be devoid of kinase activity, making it a more specific tool for studying viral replication.[1][3] Its primary mechanism of action is the inhibition of viral translation, a critical step in the lifecycle of many RNA viruses.[1][2] This document outlines the known antiviral activity of this compound and provides detailed protocols for its application in in vitro studies.
Quantitative Data Summary
This compound has demonstrated potent antiviral activity against Dengue virus serotype 2 (DENV2) in vitro. The following table summarizes the available quantitative data. While its parent compound, QL47, has shown activity against other RNA viruses such as poliovirus and Ebola virus, specific inhibitory concentrations for this compound against these viruses are not yet publicly available.[2][3]
| Compound | Virus | Cell Line | Assay Type | IC90 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC90) | Reference |
| This compound | Dengue Virus 2 (DENV2) | Huh7 | Viral Yield Reduction | 0.555 | > 20 | > 36 | [1] |
Mechanism of Action: Inhibition of Viral Translation
This compound exerts its antiviral effect by potently inhibiting viral translation.[1][2] This inhibition is not dependent on kinase activity, as this compound does not significantly inhibit a large panel of kinases.[1] The precise molecular target within the host translation machinery is still under investigation.[1] The proposed mechanism involves the disruption of an early step in translation elongation, which prevents the synthesis of viral proteins necessary for replication.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for evaluating the in vitro antiviral activity and cytotoxicity of this compound.
Dengue Virus Yield Reduction Assay
This assay quantifies the inhibition of infectious DENV2 particle production in the presence of this compound.
Materials:
-
Huh7 cells
-
Dengue virus serotype 2 (DENV2)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
BHK-21 cells (for plaque assay)
-
Agarose overlay medium
Procedure:
-
Cell Seeding: Seed Huh7 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM. A typical concentration range would be from 0.01 µM to 50 µM.
-
Infection: When cells are confluent, infect them with DENV2 at a multiplicity of infection (MOI) of 0.1.
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the prepared dilutions of this compound to the respective wells. Include a virus-only control (no compound) and a mock-infected control (no virus, no compound).
-
Incubation: Incubate the plates for 24 hours at 37°C with 5% CO2.[1]
-
Supernatant Collection: After 24 hours, collect the supernatants from each well.
-
Plaque Assay: Perform a plaque assay on BHK-21 cells using the collected supernatants to determine the viral titer. a. Seed BHK-21 cells in 24-well plates and grow to confluency. b. Prepare serial dilutions of the collected supernatants. c. Infect the BHK-21 cell monolayer with the supernatant dilutions for 1 hour. d. Remove the inoculum and overlay the cells with agarose medium. e. Incubate for 5-7 days until plaques are visible. f. Fix and stain the cells to visualize and count the plaques.
-
Data Analysis: Calculate the viral titer for each compound concentration. The IC90 is the concentration of this compound that causes a 90% reduction in the viral titer compared to the virus-only control.
Caption: Workflow for the Dengue Virus Yield Reduction Assay.
DENV2 Replicon Assay
This assay measures the effect of this compound on DENV2 RNA replication using a subgenomic replicon system that expresses a reporter gene.
Materials:
-
Huh7 cells
-
DENV2 replicon plasmid (e.g., expressing Renilla luciferase)
-
This compound
-
Transfection reagent
-
Luciferase assay system
-
96-well plates
Procedure:
-
Cell Seeding: Seed Huh7 cells in a 96-well plate.
-
Transfection: Transfect the cells with the DENV2 replicon plasmid using a suitable transfection reagent.
-
Treatment: After transfection, add serial dilutions of this compound to the cells.
-
Incubation: Incubate the plates for a designated period (e.g., 48-72 hours) to allow for replicon replication and reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Determine the concentration of this compound that inhibits luciferase activity by 50% (EC50) or 90% (EC90) compared to the untreated control.
Cytotoxicity Assay
This assay determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Huh7 cells
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Procedure:
-
Cell Seeding: Seed Huh7 cells in a 96-well plate.
-
Treatment: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 24 hours).
-
Cell Viability Measurement: Add the cell viability reagent to the wells and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of this compound that reduces cell viability by 50% (CC50) compared to the untreated control cells.
Caption: Workflow for the Cytotoxicity Assay.
Conclusion
This compound is a valuable research tool for studying the replication of RNA viruses, particularly Dengue virus. Its specific mechanism of inhibiting viral translation, coupled with its lack of kinase activity, makes it a more targeted inhibitor than its predecessors. The provided protocols offer a framework for researchers to investigate the in vitro efficacy of this compound and similar compounds. Further studies are warranted to explore its full spectrum of antiviral activity against other RNA viruses and to elucidate its precise molecular target.
References
Application Notes and Protocols for High-Throughput Screening with YKL-04-085
For Researchers, Scientists, and Drug Development Professionals
Introduction
YKL-04-085 is a potent, broad-spectrum antiviral agent that has demonstrated significant activity against a range of RNA viruses, including Dengue virus (DENV).[1][2][3] Originally derived from a covalent Bruton's tyrosine kinase (BTK) inhibitor, QL47, this compound has been shown to be devoid of kinase inhibitory activity.[1][2] Extensive screening against a large panel of kinases revealed no significant inhibition, indicating a distinct mechanism of action.[1][2] The primary antiviral activity of this compound lies in its ability to inhibit viral translation, a critical step in the viral life cycle that relies on the host cell's machinery.[1][2][4][5] This unique mode of action makes this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel antiviral therapeutics that target host-centered mechanisms.
These application notes provide detailed protocols for utilizing this compound as a control compound in HTS assays designed to identify new inhibitors of viral replication and translation.
Mechanism of Action: Inhibition of Eukaryotic Translation
This compound and its parent compound, QL47, exert their antiviral effects by broadly inhibiting eukaryotic translation.[4][5] This inhibition affects both viral and host protein synthesis.[4] The proposed mechanism involves targeting an early step in translation elongation, a process that is essential for the synthesis of viral proteins required for replication.[4][5] By targeting a fundamental host process that viruses hijack, this compound can achieve broad-spectrum activity against various RNA viruses.
dot
Caption: Proposed mechanism of this compound action on eukaryotic translation.
Data Presentation: Antiviral Activity of this compound and Related Compounds
The following table summarizes the reported antiviral activities of this compound and its parent compound, QL47. This data can be used as a reference for expected potencies in HTS assays.
| Compound | Virus | Assay Type | Metric | Value (µM) | Cell Line | Reference |
| This compound | Dengue Virus 2 (DENV2) | Viral Yield Reduction | IC90 | 0.555 | Huh7 | [1][2] |
| This compound | Dengue Virus 2 (DENV2) | Cell Viability | CC50 | >20 | Huh7 | [1] |
| QL47 | Dengue Virus 2 (DENV2) | Reporter Replicon | IC50 | ~1 | Huh7 | [2] |
| QL47 | Poliovirus | Viral Yield Reduction | IC50 | ~1 | HeLa | |
| QL47 | Ebola Virus | Viral Yield Reduction | IC50 | ~1 | Vero | |
| QL47 | Human Orthopneumovirus (RSV) | Viral Yield Reduction | IC50 | ~1 | A549 |
Experimental Protocols
Two primary types of HTS assays are recommended for screening compounds with a mechanism of action similar to this compound: Reporter Gene Assays and High-Content Imaging Assays.
High-Throughput Reporter Gene Assay for Viral Translation/Replication Inhibition
This protocol describes a general method using a viral replicon or a full-length virus engineered to express a reporter gene (e.g., Luciferase or Green Fluorescent Protein - GFP). Inhibition of viral translation or replication results in a decrease in the reporter signal.
Materials:
-
Cell Line: A human cell line permissive to the virus of interest (e.g., Huh7, A549, HEK293T).
-
Virus/Replicon: A replication-competent virus or replicon construct expressing a reporter gene.
-
Compound Library: Library of small molecules for screening.
-
This compound: Positive control.
-
DMSO: Vehicle control.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Assay Plates: 384-well, white, solid-bottom plates for luminescence or black, clear-bottom plates for fluorescence.
-
Reporter Assay Reagent: (e.g., Luciferase assay substrate).
-
Plate Reader: Capable of measuring luminescence or fluorescence.
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in the appropriate cell culture medium.
-
Seed cells into 384-well assay plates at a predetermined optimal density.
-
Incubate plates at 37°C with 5% CO2 for 18-24 hours.
-
-
Compound Addition:
-
Prepare compound plates by diluting the screening library and controls (this compound and DMSO) to the desired final concentration in cell culture medium.
-
Using a liquid handler, transfer the compound solutions to the cell plates.
-
Incubate for 1-2 hours at 37°C.
-
-
Infection/Transfection:
-
For Virus Infection: Add the reporter virus to the cell plates at a pre-determined Multiplicity of Infection (MOI).
-
For Replicon Transfection: Transfect the cells with the reporter replicon RNA using a suitable transfection reagent.
-
Incubate the plates for a period sufficient for viral replication and reporter gene expression (typically 24-72 hours).
-
-
Signal Detection:
-
Equilibrate the plates to room temperature.
-
For Luciferase: Add the luciferase assay reagent to each well and incubate for the recommended time.
-
For GFP: No reagent addition is necessary.
-
Read the plates on a plate reader to measure luminescence or fluorescence intensity.
-
-
Data Analysis:
-
Normalize the data to the DMSO (0% inhibition) and a potent inhibitor or no-virus (100% inhibition) controls.
-
Calculate the percentage of inhibition for each compound.
-
Determine the Z'-factor to assess the quality of the assay.
-
dot
Caption: High-throughput reporter gene assay workflow.
High-Content Screening (HCS) Assay for Viral Protein Inhibition
This protocol utilizes automated microscopy and image analysis to quantify the expression of a specific viral protein within infected cells. It provides a more detailed, image-based readout of antiviral activity.
Materials:
-
Cell Line: Permissive human cell line.
-
Wild-Type Virus: The virus of interest.
-
Compound Library: Library of small molecules.
-
This compound: Positive control.
-
DMSO: Vehicle control.
-
Assay Plates: 384-well, black, clear-bottom imaging plates.
-
Primary Antibody: Specific for a viral protein (e.g., DENV E protein).
-
Secondary Antibody: Fluorescently labeled, corresponding to the primary antibody.
-
Nuclear Stain: (e.g., DAPI or Hoechst).
-
Fixative: (e.g., 4% paraformaldehyde).
-
Permeabilization Buffer: (e.g., 0.1% Triton X-100 in PBS).
-
Blocking Buffer: (e.g., 5% BSA in PBS).
-
High-Content Imaging System: Automated microscope and analysis software.
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the Reporter Gene Assay protocol, using imaging plates.
-
-
Infection:
-
Infect the cells with the wild-type virus at an optimal MOI.
-
Incubate for a period that allows for robust viral protein expression (typically 24-48 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against the viral protein.
-
Wash and incubate with the fluorescently labeled secondary antibody and a nuclear stain.
-
-
Image Acquisition and Analysis:
-
Acquire images of each well using a high-content imaging system.
-
Use image analysis software to:
-
Identify and count the number of cells (nuclei).
-
Quantify the fluorescence intensity of the viral protein staining within each cell.
-
-
-
Data Analysis:
-
Calculate the percentage of infected cells and the average viral protein expression per cell.
-
Normalize the data to controls to determine the percentage of inhibition for each compound.
-
Assess cytotoxicity by measuring the reduction in cell number.
-
dot
Caption: High-content screening assay workflow.
Conclusion
This compound represents a novel class of host-targeted antiviral agents that inhibit viral translation. Its lack of kinase activity and its broad-spectrum efficacy make it an excellent positive control for high-throughput screening campaigns aimed at discovering new antiviral compounds. The detailed protocols provided in these application notes for reporter gene and high-content screening assays offer robust and reliable methods for identifying and characterizing novel inhibitors of viral replication. These assays, when used in conjunction with this compound as a reference compound, can accelerate the discovery and development of next-generation antiviral therapeutics.
References
- 1. A high-throughput assay using dengue-1 virus-like particles for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying the Efficacy of YKL-04-085 in Viral Yield Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction to YKL-04-085
This compound is a potent, broad-spectrum antiviral agent with demonstrated activity against a range of RNA viruses, including Dengue virus (DENV).[1][2][3] Derived from the covalent Bruton's tyrosine kinase (BTK) inhibitor QL47, this compound has been chemically optimized to eliminate kinase activity while retaining and improving its antiviral properties.[1][3] This selective activity makes this compound a promising candidate for further preclinical and clinical development.
The primary mechanism of action of this compound is the inhibition of viral translation.[1][4] Unlike its predecessor, this compound does not inhibit host-cell kinases, suggesting a more specific antiviral effect with a potentially wider therapeutic window.[1] Studies have shown that this compound and its parent compound, QL47, are potent inhibitors of viral protein synthesis, likely targeting an early stage of translation elongation.[4][5] While the precise molecular target is still under investigation, its ability to inhibit the translation of viral RNA presents a significant advantage in combating viral replication.[1]
Quantitative Efficacy of this compound
The antiviral activity of this compound has been quantified against Dengue virus serotype 2 (DENV2). The available data is summarized in the table below.
| Virus | Assay Type | Metric | Value | Cell Line | Reference |
| DENV-2 | Viral Yield Reduction | IC90 | 0.555 µM | Huh-7 | [1] |
| - | Cytotoxicity Assay | CC50 | > 20 µM | Huh-7 | [1] |
| - | Selectivity Index (SI) | > 36 |
Note: The Selectivity Index (SI) is calculated as CC50/IC90 and indicates the therapeutic window of the compound. A higher SI value suggests a more favorable safety profile.
Signaling Pathway: Inhibition of Eukaryotic Translation
This compound exerts its antiviral effect by inhibiting viral translation. The precise molecular target within the host cell's translation machinery is currently under investigation.[1] However, based on studies of its parent compound, QL47, it is hypothesized to interfere with an early step in translation elongation.[4][5] The following diagram illustrates the general mechanism of eukaryotic translation, highlighting the potential area of inhibition by this compound.
Caption: Putative mechanism of this compound action on eukaryotic translation.
Experimental Protocols
This section provides detailed protocols for quantifying the viral yield reduction efficacy of this compound.
Plaque Assay for Dengue Virus
The plaque assay is the gold standard for quantifying infectious virus particles.[6] This protocol is adapted for Dengue virus.
Materials:
-
Vero or BHK-21 cells
-
Dengue virus stock
-
This compound compound
-
Growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., 1% methylcellulose in infection medium)
-
Fixing solution (e.g., 10% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed Vero or BHK-21 cells in 6-well or 12-well plates to form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium.
-
Virus Dilution: Prepare serial 10-fold dilutions of the DENV stock in infection medium.
-
Infection:
-
Wash the cell monolayers with PBS.
-
Infect the cells with the diluted virus for 1-2 hours at 37°C, with gentle rocking every 15-20 minutes.
-
-
Treatment:
-
Remove the virus inoculum.
-
Add the prepared dilutions of this compound in overlay medium to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-7 days, or until plaques are visible.
-
Fixation and Staining:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formaldehyde for at least 1 hour.
-
Wash the plates with water.
-
Stain the cells with 0.1% crystal violet solution for 10-20 minutes.
-
Gently wash the plates with water and let them air dry.
-
-
Plaque Counting: Count the number of plaques in each well. The viral titer is expressed as plaque-forming units per milliliter (PFU/mL).
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control. Determine the IC50 or IC90 value using non-linear regression analysis.
TCID50 (50% Tissue Culture Infectious Dose) Assay
The TCID50 assay is an alternative method to quantify infectious virus, particularly for viruses that do not form clear plaques.[7][8]
Materials:
-
Virus-susceptible cells (e.g., Vero, Huh-7)
-
Virus stock
-
This compound compound
-
Growth medium
-
Infection medium
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of infection.
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound in infection medium.
-
Prepare 10-fold serial dilutions of the virus stock in infection medium.
-
-
Infection and Treatment:
-
To each well of the 96-well plate, add a fixed concentration of this compound.
-
Add the serially diluted virus to replicate wells for each compound concentration (typically 8 replicates per dilution). Include virus control (no compound) and cell control (no virus, no compound) wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
Observation of Cytopathic Effect (CPE): Observe the wells for the presence or absence of CPE under a microscope.
-
Data Analysis:
-
For each virus dilution, count the number of wells positive for CPE.
-
Calculate the TCID50/mL using the Reed-Muench or Spearman-Kärber method.
-
Determine the reduction in viral titer for each this compound concentration compared to the virus control.
-
Quantitative RT-PCR (qRT-PCR) for Viral Load Quantification
qRT-PCR measures the amount of viral RNA in a sample, providing a rapid and sensitive method for quantifying viral yield.[9][10][11]
Materials:
-
Supernatant from infected and treated cell cultures
-
Viral RNA extraction kit
-
qRT-PCR master mix
-
Primers and probe specific to the target virus (e.g., DENV)
-
qRT-PCR instrument
Procedure:
-
Sample Collection: Collect the supernatant from the cell cultures treated with different concentrations of this compound at a specific time point post-infection.
-
RNA Extraction: Extract viral RNA from the supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR Reaction Setup:
-
Prepare a master mix containing the qRT-PCR buffer, reverse transcriptase, DNA polymerase, specific primers, and probe.
-
Add the extracted RNA to the master mix in a qRT-PCR plate. Include a standard curve of known viral RNA concentrations for absolute quantification.
-
-
qRT-PCR Run: Perform the qRT-PCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Quantify the viral RNA copies/mL using the standard curve.
-
Calculate the percentage reduction in viral RNA levels for each this compound concentration compared to the virus-only control.
-
Experimental Workflow for Antiviral Compound Evaluation
The following diagram outlines a typical workflow for the evaluation of a potential antiviral compound like this compound.
Caption: A typical workflow for antiviral drug discovery and development.
Conclusion
This compound represents a promising antiviral candidate with a distinct mechanism of action targeting viral translation. The protocols outlined in these application notes provide a comprehensive framework for researchers to quantify the efficacy of this compound and other potential antiviral compounds in reducing viral yield. Consistent and standardized application of these methods is crucial for the accurate evaluation and advancement of novel antiviral therapies.
References
- 1. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Virus Propagation and Plaque Assay for Dengue Virus | Springer Nature Experiments [experiments.springernature.com]
- 7. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 8. Virus Quantification Using TCID50 Assay - Creative Proteomics [creative-proteomics.com]
- 9. genomica.uaslp.mx [genomica.uaslp.mx]
- 10. Development of real time PCR for detection and quantitation of Dengue Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Dengue Virus RNA in the Culture Supernatant of Infected Cells by Real-time Quantitative Polymerase Chain Reaction [jove.com]
Troubleshooting & Optimization
YKL-04-085 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding the stability of YKL-04-085 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule with broad-spectrum antiviral activity against RNA viruses, including the dengue virus.[1][2][3][4] It is a derivative of the compound QL47, but has been modified to improve its pharmacokinetic properties and metabolic stability.[1][3][4] Unlike its parent compound, this compound is devoid of kinase activity.[1][2][3][4] Its antiviral effect is achieved by potently inhibiting viral translation.[1][3][4]
Q2: How stable is this compound in biological systems?
Q3: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: I am observing inconsistent or weaker than expected results in my cell-based assays. Could this be due to the instability of this compound?
Inconsistent or diminished activity of a small molecule in cell culture experiments can often be attributed to its instability in the culture medium. Degradation of the compound over the course of the experiment will lower its effective concentration, leading to variability in the observed biological effects. It is crucial to ensure that the compound remains stable under your specific experimental conditions.
Q5: How can I determine the stability of this compound in my specific cell culture medium?
To determine the stability of this compound in your experimental setup, a stability assay is recommended. This typically involves incubating the compound in your cell culture medium at 37°C and 5% CO2 for various time points (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, an aliquot of the medium is collected and the concentration of the remaining this compound is quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the parent compound over time is indicative of instability.
Troubleshooting Guide
This guide addresses common issues that may arise due to the potential instability of this compound in cell culture media.
Problem: High variability or loss of compound activity in multi-day experiments.
-
Possible Cause: Degradation of this compound in the cell culture medium over the extended incubation period.
-
Solution:
-
Perform a stability study: Follow the experimental protocol outlined below to determine the half-life of this compound in your specific cell culture medium and conditions.
-
Replenish the compound: If significant degradation is observed, consider replacing the medium with freshly prepared medium containing this compound at regular intervals (e.g., every 24 hours) to maintain a more constant effective concentration.
-
Use serum-free media if possible: If your cell line can be maintained in serum-free or low-serum media for the duration of the experiment, this may reduce enzymatic degradation of the compound.
-
Problem: Precipitate formation upon addition of this compound to the culture medium.
-
Possible Cause: The solubility of this compound in the aqueous culture medium has been exceeded. This can happen if the final concentration of the solvent (e.g., DMSO) used to dissolve the compound is too high, or if the compound itself has low aqueous solubility.
-
Solution:
-
Check the final DMSO concentration: Ensure the final concentration of DMSO in the culture medium is at a non-toxic level for your cells, typically below 0.5%.
-
Use a serial dilution method: Instead of adding a highly concentrated stock solution directly to the full volume of media, first perform an intermediate dilution in a smaller volume of media. Mix thoroughly before adding this to the final culture volume.
-
Pre-warm the media: Adding the compound to pre-warmed media (37°C) can sometimes improve solubility.
-
Quantitative Data Summary
While specific data on the stability of this compound in various cell culture media is not available in the public domain, the following table summarizes its metabolic stability.
| Compound | Matrix | Half-life (t½) | Reference |
| This compound | Mouse Liver Microsomes | 15.6 min | [1] |
| QL47 | Mouse Liver Microsomes | < 3 min | [1] |
Note: The half-life in mouse liver microsomes is an indicator of metabolic stability and may not directly correlate with stability in cell culture medium, where other factors like pH and non-enzymatic hydrolysis can contribute to degradation.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using HPLC or LC-MS.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Acetonitrile or other suitable organic solvent for protein precipitation and sample extraction
Procedure:
-
Prepare a working solution of this compound: Dilute the stock solution of this compound in the cell culture medium to the final concentration used in your experiments.
-
Set up time points: Aliquot the this compound-containing medium into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate: Place the samples in a 37°C, 5% CO2 incubator.
-
Sample collection: At each designated time point, remove one aliquot.
-
Protein precipitation and extraction: To precipitate proteins and extract the compound, add a sufficient volume of a cold organic solvent (e.g., 3 volumes of acetonitrile). Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Sample analysis: Transfer the supernatant to an HPLC vial and analyze using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
Data analysis: Plot the concentration of this compound as a function of time. From this data, you can calculate the half-life (t½) of the compound in your specific medium.
Visualizations
Caption: Troubleshooting workflow for addressing suspected instability of this compound.
Caption: Step-by-step workflow for assessing the stability of this compound.
Caption: Simplified signaling pathway of this compound's antiviral action.
References
YKL-04-085 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals using YKL-04-085. The following troubleshooting guides and frequently asked questions (FAQs) address potential concerns regarding off-target effects based on available data.
Frequently Asked Questions (FAQs)
Q1: Is this compound a kinase inhibitor? I see it was derived from a BTK inhibitor.
A1: While this compound was developed from a medicinal chemistry campaign that started with QL47, a covalent Bruton's tyrosine kinase (BTK) inhibitor, this compound itself is considered to be devoid of significant kinase inhibitory activity.[1][2][3] Structural modifications, specifically the removal of a critical nitrogen atom required for hydrogen bonding to the kinase hinge region, were made to eliminate this activity.[1] Its primary mechanism of action is the inhibition of viral translation.[1][2][3]
Q2: My experiment suggests potential off-target effects. What could be the cause?
A2: If you observe unexpected effects in your experiment, consider the following possibilities:
-
Compound Concentration: Ensure you are using the appropriate concentration of this compound. Although it has a favorable cytotoxicity window, very high concentrations may lead to non-specific effects. The anti-Dengue virus 2 (DENV2) IC90 was determined to be 0.555 μM, with a cytotoxicity window of over 35-fold.[1]
-
Cell Line Specificity: The effects of any compound can be cell-type dependent. The reported antiviral activity and cytotoxicity were determined in Huh7 cells.[1] Your cell line may have different sensitivities or express proteins that interact with this compound in an unforeseen manner.
-
Experimental System: The complexity of your experimental system (e.g., in vivo vs. in vitro, presence of other compounds) could contribute to unexpected outcomes.
-
Compound Purity and Handling: Verify the purity of your this compound stock and ensure proper storage and handling to prevent degradation.
Q3: What specific kinases have been tested against this compound?
A3: this compound was screened against a comprehensive panel of 468 kinases and their mutants at a concentration of 10 μM.[1] While a few kinases showed some binding, subsequent enzymatic assays did not confirm significant inhibitory activity.[1] The kinases that were further evaluated and found to have no significant inhibition are detailed in the data tables below.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell death or reduced viability at working concentrations. | Concentration may be too high for your specific cell line. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your experimental system. |
| Inconsistent results between experiments. | Compound degradation or improper storage. | Ensure this compound is stored as recommended by the supplier. Prepare fresh dilutions for each experiment from a trusted stock. |
| Results suggest kinase pathway modulation. | While direct kinase inhibition is unlikely, downstream effects of viral translation inhibition or other cellular processes could indirectly affect kinase signaling. | Investigate the primary mechanism of this compound (inhibition of viral translation) in your system. Use appropriate controls to dissect direct versus indirect effects. |
Quantitative Data Summary
Table 1: KINOMEscan Selectivity Profile of this compound
A KINOMEscan selectivity screening was performed with this compound at a 10 μM concentration against a panel of 468 kinases and their mutants. The results are reported as "% control," where a lower score indicates a higher binding affinity. Only kinases with more than 80% binding (less than 20% of control) are shown.[1]
| Kinase Target | % Control |
| PIM1 | < 20% |
| PIM2 | < 20% |
| DDR1 | < 20% |
| DDR2 | < 20% |
Table 2: Enzymatic IC50 Values for Selected Kinases
Following the initial binding screen, enzymatic assays were conducted to determine the half-maximal inhibitory concentration (IC50) of this compound against the identified kinases and related targets.[1]
| Kinase Target | Assay Type | IC50 (μM) | Interpretation |
| DDR1 | LanthaScreen Binding Assay | > 10 | No significant inhibition |
| DDR2 | LanthaScreen Binding Assay | > 10 | No significant inhibition |
| PIM1 | Z′-Lyte Activity Assay | > 10 | No significant inhibition |
| PIM2 | Z′-Lyte Activity Assay | > 10 | No significant inhibition |
| BTK | Z′-Lyte Activity Assay | > 10 | No significant inhibition |
| BMX | Z′-Lyte Activity Assay | > 10 | No significant inhibition |
Experimental Protocols
KINOMEscan® Selectivity Profiling (as referenced in the study[1])
This method is proprietary to DiscoverX (now part of Eurofins). The general principle involves a competition binding assay.
-
Assay Principle: Test compound (this compound) is combined with a panel of human kinases, each tagged with a DNA label. An immobilized, active-site directed ligand is also present. Kinases that do not bind to the test compound will bind to the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.
-
Data Interpretation: A low amount of kinase bound to the immobilized ligand indicates that the test compound is effectively competing for the active site. Results are often reported as a percentage of the DMSO control.
Z′-Lyte™ Kinase Activity Assay (as referenced in the study[1] for PIM1/2, BTK/BMX)
This is a fluorescence-based immunoassay.
-
Reaction Setup: The kinase, a specific peptide substrate, and ATP are incubated in a microplate well.
-
Phosphorylation: The kinase transfers phosphate from ATP to the peptide substrate.
-
Detection: A development reagent containing a site-specific protease is added. This protease only cleaves the non-phosphorylated peptide substrate.
-
FRET Signal: The peptide substrate is labeled with two different fluorescent dyes that create a FRET (Förster Resonance Energy Transfer) pair. When the peptide is intact, FRET occurs. Cleavage of the non-phosphorylated peptide disrupts FRET.
-
Data Analysis: The ratio of the two fluorescence emission signals is calculated to determine the extent of phosphorylation. This is then used to calculate the percent inhibition by the test compound and subsequently the IC50 value.
LanthaScreen® Eu Kinase Binding Assay (as referenced in the study[1] for DDR1/2)
This assay measures the binding of a test compound to the kinase active site.
-
Assay Components: A europium (Eu)-labeled antibody specific for a tag on the kinase, a fluorescently labeled "tracer" compound that is known to bind to the kinase active site, and the kinase itself.
-
Binding and FRET: In the absence of a competitor, the tracer binds to the kinase, bringing the Eu-labeled antibody and the fluorescent tracer in close proximity, resulting in a high FRET signal.
-
Competition: The test compound (this compound) competes with the tracer for binding to the kinase active site.
-
Signal Reduction: Successful binding of the test compound displaces the tracer, leading to a decrease in the FRET signal.
-
Data Analysis: The reduction in FRET is used to determine the binding affinity and IC50 of the test compound.
Visualizations
Caption: Workflow for assessing the kinase selectivity of this compound.
Caption: Logical relationship of this compound to its precursor and mechanism.
References
Technical Support Center: YKL-04-085 Resistance Mutation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YKL-04-085. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a broad-spectrum antiviral agent.[1][2][3] It is a derivative of the compound QL47 and has been shown to be a potent inhibitor of viral translation.[1][2][4] Unlike its parent compound, this compound is devoid of kinase activity.[1] While its precise molecular target is still under investigation, it is known to inhibit the replication of various RNA viruses, including Dengue virus, by targeting a step in eukaryotic translation.[1][3]
Q2: We are observing a gradual decrease in the antiviral efficacy of this compound in our long-term cell culture experiments. What could be the cause?
A gradual loss of efficacy could indicate the emergence of a resistant viral population. Viruses can evolve resistance to antiviral compounds through various mechanisms. Given that this compound inhibits translation, potential resistance mechanisms could include:
-
Mutations in the viral genome: A mutation in the viral RNA or a viral protein could alter the target of this compound, reducing its binding affinity or efficacy.
-
Upregulation of host cell factors: The host cells may adapt to the presence of the inhibitor by upregulating cellular factors that can compensate for the inhibitory effect on translation.
-
Alternative translation initiation: The virus may evolve to utilize a non-canonical translation initiation pathway that is not as sensitive to this compound.
Q3: How can we confirm if our virus stock has developed resistance to this compound?
To confirm resistance, you can perform a dose-response assay comparing the sensitivity of your potentially resistant virus stock to a wild-type, sensitive virus stock. A rightward shift in the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value for the suspected resistant virus would indicate reduced sensitivity.
Q4: What are the next steps if we confirm resistance?
If you confirm resistance, the following experimental approaches can help to identify the mechanism of resistance:
-
Sequencing of the viral genome: Sequence the entire genome of the resistant virus and compare it to the wild-type sequence to identify any mutations.
-
Reverse genetics: If mutations are identified, introduce them into a wild-type infectious clone to confirm that the specific mutation confers resistance.
-
Cross-resistance studies: Test the resistant virus against other translation inhibitors to see if the resistance mechanism is specific to this compound or provides broader resistance.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in our antiviral assays.
-
Possible Cause 1: Cell passage number.
-
Troubleshooting Step: Ensure that you are using cells within a consistent and low passage number range for all experiments. High passage numbers can lead to changes in cell physiology and drug sensitivity.
-
-
Possible Cause 2: Variability in virus stock.
-
Troubleshooting Step: Use a well-characterized and sequence-verified virus stock for all experiments. Titer your virus stock accurately before each experiment.
-
-
Possible Cause 3: Inconsistent compound concentration.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Verify the concentration of your stock solution.
-
Issue 2: High cytotoxicity observed at effective antiviral concentrations.
-
Possible Cause 1: Cell line sensitivity.
-
Troubleshooting Step: Determine the CC50 (50% cytotoxic concentration) of this compound on your specific cell line. The therapeutic index (CC50/IC50) should be sufficiently high. Consider testing in a different cell line if the therapeutic window is too narrow. This compound has been shown to have a window of more than 35-fold between viral inhibition and cytotoxicity in some systems.[1]
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: While this compound is reported to be devoid of kinase activity, high concentrations may lead to off-target effects.[1] Ensure you are working within the recommended concentration range.
-
Experimental Protocols
Protocol 1: Determination of IC50 using a Plaque Reduction Assay
This protocol is designed to determine the concentration of this compound that inhibits viral plaque formation by 50%.
Materials:
-
6-well plates
-
Confluent monolayers of susceptible cells
-
Wild-type and potentially resistant virus stocks
-
This compound stock solution
-
Cell culture medium
-
Agarose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed 6-well plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Dilute the virus stock to a concentration that will produce 50-100 plaques per well.
-
Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-drug mixture.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with agarose medium containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C until plaques are visible.
-
Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Sanger Sequencing of Viral Genome to Identify Mutations
This protocol outlines the steps to identify mutations in a resistant viral genome.
Materials:
-
Viral RNA extracted from the resistant virus stock
-
Reverse transcriptase
-
Primers specific to the viral genome (for RT-PCR and sequencing)
-
Taq polymerase for PCR
-
PCR purification kit
-
Sanger sequencing service
Procedure:
-
Extract viral RNA from the resistant virus stock using a commercial kit.
-
Perform reverse transcription to generate cDNA from the viral RNA.
-
Amplify overlapping fragments of the viral genome using PCR with specific primers.
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing using the same primers used for amplification.
-
Assemble the sequencing reads to obtain the full genome sequence of the resistant virus.
-
Align the resistant virus genome sequence with the wild-type virus genome sequence to identify any mutations.
Quantitative Data Summary
Table 1: Antiviral Activity of this compound against Dengue Virus (DENV-2)
| Parameter | Value | Reference |
| IC90 | 0.555 µM | [1] |
| Cytotoxicity (CC50) | >20 µM | [1] |
| Therapeutic Index (CC50/IC90) | >36 | Calculated from[1] |
Visualizations
References
Improving bioavailability of YKL-04-085 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the bioavailability of YKL-04-085 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a derivative of the broad-spectrum antiviral agent QL47.[1][2] Unlike its parent compound, which was a covalent Bruton's tyrosine kinase (BTK) inhibitor, this compound has been specifically designed to be devoid of kinase activity.[1][2] Its antiviral properties stem from the inhibition of viral translation, a critical step in the replication of many RNA viruses, including Dengue virus.[1][2][3]
Q2: What are the known pharmacokinetic properties of this compound?
Pharmacokinetic studies in mice have shown that this compound has high clearance when administered intravenously (IV) and exhibits low oral bioavailability.[1] However, intraperitoneal (IP) administration has been shown to provide acceptable plasma drug exposure.[1]
Q3: Why is the oral bioavailability of this compound low?
While the exact reasons for the low oral bioavailability of this compound are not explicitly detailed in the provided search results, it is a common challenge for poorly soluble drug candidates.[4][5][6] Factors contributing to low oral bioavailability can include poor aqueous solubility, which limits dissolution in the gastrointestinal tract, and first-pass metabolism in the liver.[5]
Q4: What general strategies can be employed to improve the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be used to enhance the oral bioavailability of poorly soluble drugs.[4][5] These include:
-
Particle size reduction: Increasing the surface area of the drug by micronization or creating nanoparticles can improve dissolution rates.[5][7][8]
-
Use of co-solvents: Incorporating solvents can enhance the solubility of the drug in a formulation.[4][5]
-
Cyclodextrin complexation: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in aqueous environments.[4][5][8]
-
Solid dispersions: Dispersing the drug in a polymer matrix can improve both solubility and dissolution.[4][5]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[4][6][7][8]
Troubleshooting Guide
Issue: Low or inconsistent plasma concentrations of this compound in preclinical models.
This is a common challenge associated with compounds exhibiting poor bioavailability. The following troubleshooting steps and formulation strategies can help improve drug exposure for in vivo studies.
Summary of this compound Pharmacokinetic Data in Mice
| Parameter | Intravenous (IV) | Intraperitoneal (IP) |
| Clearance | High | - |
| Bioavailability | - | Low (but acceptable exposure) |
Data synthesized from Liang et al. (2017).[1]
Experimental Protocols & Formulation Strategies
Here are detailed protocols for three common strategies to enhance the bioavailability of this compound.
Strategy 1: Preparation of a Co-Solvent Formulation
This approach aims to increase the solubility of this compound in the dosing vehicle.
Methodology:
-
Solubility Screening:
-
Determine the solubility of this compound in a panel of individual pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG 400, propylene glycol).
-
Test the solubility in various mixtures of these co-solvents. A common starting point is a ternary system such as DMSO/PEG 400/Water.
-
-
Formulation Preparation:
-
Based on solubility screening, select a co-solvent system that provides the desired concentration of this compound.
-
Example Formulation:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
Add PEG 400 to the solution and vortex until clear.
-
Slowly add saline or water to the desired final volume while vortexing to avoid precipitation.
-
-
-
In Vivo Administration:
-
Administer the formulation to the animal model via the desired route (e.g., oral gavage).
-
Include a control group receiving the vehicle alone.
-
Workflow for Co-Solvent Formulation Development
Caption: Workflow for developing a co-solvent formulation.
Strategy 2: Cyclodextrin Complexation
This method utilizes cyclodextrins to form inclusion complexes with this compound, thereby increasing its aqueous solubility.
Methodology:
-
Cyclodextrin Selection:
-
Screen for the most effective cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
-
Complexation:
-
Prepare an aqueous solution of HP-β-CD (e.g., 20-40% w/v).
-
Add this compound powder to the HP-β-CD solution.
-
Stir or sonicate the mixture at room temperature or slightly elevated temperature until the compound is fully dissolved.
-
The solution can be lyophilized to form a solid powder that can be reconstituted before use.
-
-
In Vivo Administration:
-
Dissolve the this compound/HP-β-CD complex in water or saline to the desired concentration.
-
Administer to the animal model.
-
Diagram of Cyclodextrin Complexation
References
- 1. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with YKL-04-085
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using YKL-04-085 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a broad-spectrum antiviral agent that functions by inhibiting viral translation.[1][2][3] It was derived from a covalent BTK inhibitor, QL47, but has been chemically modified to remove kinase activity.[1][2][3] This makes it a valuable tool for studying viral replication without the confounding effects of kinase inhibition. While its precise molecular target is still under investigation, studies have shown it effectively reduces the steady-state abundance of viral proteins.[1][4]
Q2: I am observing high variability in the antiviral activity of this compound between experiments. What could be the cause?
Inconsistent antiviral activity can stem from several factors. Here are some common causes and troubleshooting steps:
-
Compound Solubility and Stability: Ensure this compound is fully dissolved before use. Prepare fresh dilutions for each experiment from a concentrated stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Health and Density: The health and confluency of your cell monolayer can significantly impact viral infection and compound efficacy. Always use healthy, actively dividing cells and seed them at a consistent density for each experiment.
-
Virus Titer and Infection Multiplicity (MOI): Variations in the virus titer will lead to inconsistent results. Titer your viral stock regularly and use a consistent MOI for all experiments.
-
Assay Timing: The timing of compound addition relative to infection can be critical. Ensure you are adding this compound at the same time point in every experiment.
Q3: My cells are showing signs of toxicity even at concentrations where I expect to see antiviral activity. What should I do?
While this compound has been shown to have a significant window between its antiviral activity and cytotoxicity, cell type-specific toxicity can occur.[1]
-
Determine the CC50 in your cell line: Before conducting antiviral assays, perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line. This will help you establish a therapeutic window.
-
Reduce Incubation Time: If possible, shorten the incubation time of the compound with the cells.
-
Use a Different Cell Line: If toxicity remains an issue, consider using a different, less sensitive cell line that is still permissive to your virus of interest.
Q4: I am not observing any antiviral effect of this compound. What are the possible reasons?
Several factors could lead to a lack of antiviral activity:
-
Incorrect Compound Concentration: Double-check your calculations and dilution series.
-
Inactive Compound: Ensure your stock of this compound has been stored correctly and has not degraded. If in doubt, use a fresh vial.
-
Resistant Virus or Cell Line: While this compound has broad-spectrum activity, some viruses or cell lines may be less sensitive.
-
Assay-Specific Issues: The readout of your assay may not be sensitive enough to detect the compound's effect. Consider using an alternative assay, such as a plaque reduction assay or a reporter virus assay.[5][6]
Quantitative Data Summary
| Parameter | Value | Cell Line | Virus | Source |
| IC90 | 0.555 µM | Huh7 | DENV2 | [1] |
| Therapeutic Window | >35-fold | Huh7 | DENV2 | [1] |
Experimental Protocols
General Antiviral Activity Assay Protocol (Dengue Virus)
This protocol provides a general workflow for assessing the antiviral activity of this compound against Dengue virus (DENV) in a cell-based assay.
-
Cell Seeding:
-
Seed Huh7 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.
-
Incubate for 18-24 hours at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 2X working solution of this compound by diluting the stock solution in a cell culture medium. Create a serial dilution to test a range of concentrations.
-
-
Infection and Treatment:
-
Aspirate the culture medium from the cells.
-
Infect the cells with DENV at a predetermined Multiplicity of Infection (MOI).
-
Immediately after infection, add an equal volume of the 2X this compound working solution to the appropriate wells.
-
Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C with 5% CO2.
-
-
Assay Readout:
-
The method for quantifying viral inhibition will depend on the specific assay being used. Common methods include:
-
Viral Yield Reduction Assay: Harvest the supernatant and titer the amount of infectious virus produced using a plaque assay.
-
Reporter Virus Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.
-
Cell Viability Assay: Measure cell viability to assess the cytopathic effect of the virus and the protective effect of the compound.
-
-
Visualizations
Caption: Troubleshooting workflow for inconsistent antiviral activity.
Caption: Proposed mechanism of action of this compound.
References
- 1. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based antiviral assays for screening and profiling inhibitors against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: YKL-04-085 Aggregation in Aqueous Solutions
Disclaimer: Publicly available data on the specific aggregation properties of YKL-04-085 in aqueous solutions is limited. The following troubleshooting guides and FAQs are based on general principles for working with poorly water-soluble small molecules in a research setting.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?
A1: This is a common issue for lipophilic compounds like this compound.[1][2][3] DMSO is a strong organic solvent that can dissolve many nonpolar molecules. However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. This can cause the compound to crash out of solution if its concentration exceeds its aqueous solubility limit.[1]
To prevent precipitation, consider the following:
-
Lower the final compound concentration: Ensure your final assay concentration is below the predicted aqueous solubility of this compound.
-
Increase the final DMSO concentration: While it's best to keep DMSO concentrations low (typically <1%) to avoid off-target effects, some assays can tolerate slightly higher concentrations (e.g., up to 5%).[2] Test your system for DMSO tolerance.
-
Use a step-wise dilution: Instead of a single large dilution, try serial dilutions in a mixed DMSO/buffer system.
-
Improve mixing: When diluting, add the DMSO stock to a vigorously vortexing or stirring buffer to promote rapid dispersion.[3]
Q2: What are the signs of this compound aggregation in my experiments, and why is it a problem?
A2: Aggregation of small molecules can lead to non-specific activity and false-positive results in biological assays.[4][5] Signs of aggregation include:
-
Visible precipitation or turbidity: The solution may appear cloudy or have visible particles.[2]
-
Inconsistent assay results: High variability between replicate wells or experiments.
-
A steep dose-response curve: Aggregators can sometimes show an unusually sharp increase in activity over a narrow concentration range.
Aggregation is problematic because colloidal particles can sequester and inhibit proteins non-specifically, leading to misleading structure-activity relationships.[4][5]
Q3: Can I use surfactants or other excipients to improve the solubility of this compound?
A3: Yes, using formulation aids can be an effective strategy.[6][7][8] Common approaches include:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to encapsulate the compound in micelles, increasing its apparent solubility.[7]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and improving solubility.[9][10][11][12]
-
Co-solvents: Water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used in combination with water to create a more favorable solvent system.[7]
It is crucial to test the compatibility of any excipient with your specific assay, as they can sometimes interfere with biological readouts.
Troubleshooting Guides
Issue 1: Visible Precipitation of this compound During Assay Plate Preparation
| Potential Cause | Troubleshooting Step |
| Compound concentration exceeds aqueous solubility. | Decrease the final concentration of this compound in the assay. |
| Insufficient DMSO in the final solution. | If the assay allows, slightly increase the final DMSO concentration (e.g., from 0.5% to 1-2%). Always run a DMSO-only control to check for solvent effects. |
| Poor mixing during dilution. | Add the this compound stock solution to the assay buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[3] |
| Temperature effects. | Ensure all solutions are at a consistent temperature. Some compounds are less soluble at lower temperatures. Mild warming of the solutions may help, but be cautious of compound stability.[2] |
Issue 2: Inconsistent or Non-Reproducible Assay Results
| Potential Cause | Troubleshooting Step |
| Undetected micro- or nano-aggregation. | Use Dynamic Light Scattering (DLS) to analyze the particle size distribution of your this compound solution in the final assay buffer.[13] The presence of particles in the nanometer to micrometer range can indicate aggregation.[14] |
| Time-dependent aggregation. | Prepare the this compound dilutions immediately before use. Aggregation can be a time-dependent process. |
| Interaction with assay components. | Include a pre-incubation step of this compound in the assay buffer to allow it to equilibrate before adding other reagents. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing and Diluting a Poorly Soluble Compound like this compound
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% anhydrous DMSO.
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary, but check for compound stability under these conditions.
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[15][16]
-
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the stock solution in 100% DMSO. This can make the final dilution into aqueous buffer more manageable and accurate.
-
-
Final Dilution into Aqueous Buffer:
-
Warm all solutions (DMSO stock and aqueous buffer) to room temperature.
-
Vigorously vortex or stir the aqueous assay buffer.
-
While the buffer is mixing, add the required volume of the this compound DMSO stock drop-wise to the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[3]
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Protocol 2: Screening for Improved Solubility Using Excipients
-
Prepare Excipient Stock Solutions:
-
Prepare stock solutions of various excipients (e.g., 10% Tween® 80, 100 mM Hydroxypropyl-β-cyclodextrin) in the assay buffer.
-
-
Test Formulations:
-
In separate tubes, prepare the assay buffer containing different final concentrations of each excipient.
-
Add the this compound DMSO stock to each of these formulations using the dilution method described in Protocol 1.
-
Include a control with no excipient.
-
-
Assessment:
-
Visually inspect all solutions for turbidity immediately after preparation and after a relevant incubation period (e.g., 1 hour).
-
For a more quantitative assessment, analyze the solutions using Dynamic Light Scattering (DLS) to check for the presence of aggregates.
-
Data Presentation
Table 1: Common Excipients for Improving Aqueous Solubility of Poorly Soluble Compounds
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Surfactants | Tween® 80, Pluronic® F-68 | 0.01% - 0.1% | Forms micelles that encapsulate the hydrophobic compound.[7] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 20 mM | Forms inclusion complexes with the compound, increasing its solubility.[10][17] |
| Co-solvents | Polyethylene Glycol 400 (PEG400), Ethanol | 1% - 10% | Increases the overall polarity of the solvent system.[7] |
| pH Modifiers | Phosphate, Citrate, or Acetate Buffers | Varies | For ionizable compounds, adjusting the pH can increase solubility by promoting the charged form of the molecule.[6][7] |
Visualizations
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 5. How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrealm.com [chemrealm.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. wyatt.com [wyatt.com]
- 14. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 16. ziath.com [ziath.com]
- 17. tandfonline.com [tandfonline.com]
Long-term storage and stability of YKL-04-085
This technical support center provides guidance on the long-term storage and stability of YKL-04-085 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
While specific long-term stability data for this compound is not publicly available, based on the general properties of quinoline derivatives and other small molecule inhibitors, the following storage conditions are recommended to ensure its integrity and activity.[1][2][3][4]
Q2: How should I handle this compound upon receiving it?
Upon receipt, it is crucial to equilibrate the product to room temperature before opening the vial to prevent condensation, which could introduce moisture and affect stability. Handle the compound in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment (PPE).
Q3: Is this compound sensitive to light?
Yes, quinoline and its derivatives can be sensitive to light, often turning yellow and then brown upon exposure.[5] It is strongly recommended to protect this compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[1]
Q4: What is the expected shelf-life of this compound?
The shelf-life of this compound will depend on the storage conditions. When stored as a solid under the recommended conditions (see Table 1), it is expected to be stable for at least 1-2 years.[1] For solutions, the stability is generally lower and should be assessed on a case-by-case basis.
Q5: Can I store this compound in solution?
Storing small molecules in solution for extended periods is generally not recommended due to the increased risk of degradation. If you need to prepare a stock solution, it is advisable to aliquot it into single-use volumes and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability; consult the product datasheet for recommended solvents.
Troubleshooting Guide
Issue 1: The solid this compound has changed color (e.g., turned yellow or brown).
-
Question: My powdered this compound, which was initially white, has now turned yellow. Is it still usable?
-
Answer: A color change in quinoline-based compounds often indicates exposure to light or air, leading to potential degradation.[5] While a slight color change may not significantly impact its activity for some applications, it is a sign of instability. It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the compound before use. To prevent this, always store the compound protected from light and in a tightly sealed container.
Issue 2: I am observing precipitate in my stock solution of this compound after thawing.
-
Question: I thawed my stock solution of this compound, and I see some solid particles. What should I do?
-
Answer: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has evaporated. Gently warm the solution and vortex to try and redissolve the precipitate. If it does not redissolve, it may indicate degradation or low solubility. Centrifuge the solution and use the clear supernatant, but be aware that the concentration may be lower than expected. For future use, consider preparing a less concentrated stock solution or using a different solvent.
Issue 3: I am seeing a loss of biological activity in my experiments using this compound.
-
Question: My recent experiments using this compound are showing weaker or no effect compared to previous batches. What could be the reason?
-
Answer: A loss of activity can be due to several factors, including degradation of the compound, improper storage, or issues with the experimental setup.
-
Compound Stability: Verify the storage conditions of your solid compound and stock solutions. Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation.
-
Solution Age: Use freshly prepared dilutions for your experiments. Old solutions are more prone to degradation.
-
Purity Check: If possible, check the purity of your compound using HPLC to confirm its integrity.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound (Solid Form)
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | To minimize chemical degradation and preserve long-term stability.[1][2] |
| Light | Protect from light (e.g., amber vial, wrap in foil) | Quinoline derivatives can be light-sensitive and may degrade upon exposure.[5] |
| Humidity | Store in a dry environment (desiccator recommended) | Quinoline is hygroscopic; moisture can accelerate degradation.[6] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) is ideal | To prevent oxidation.[1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for developing a stability-indicating HPLC method to determine the purity of this compound and detect any degradation products.[7][8][9][10]
Objective: To assess the stability of this compound under specific storage conditions over time.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC-grade acids and bases (e.g., formic acid, trifluoroacetic acid, ammonium hydroxide)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
Analytical balance
Method Development (Initial Steps):
-
Solubility Testing: Determine a suitable solvent to dissolve this compound at a known concentration (e.g., 1 mg/mL). Common solvents for small molecules include DMSO, ethanol, methanol, or acetonitrile.
-
Chromatographic Conditions:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Begin with a gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance (determine this by a UV scan if not known).
-
Injection Volume: Start with 10 µL.
-
Forced Degradation Studies (to ensure the method is stability-indicating):
Expose this compound solutions to stress conditions to generate degradation products. The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for a set period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for a set period.
-
Oxidation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Stress: Heat a solid sample of this compound at a high temperature (e.g., 80°C) for several days.
-
Photolytic Stress: Expose a solution of this compound to UV light.
Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.
Stability Study Protocol:
-
Prepare multiple aliquots of this compound (solid or in solution) for each storage condition to be tested (e.g., -20°C, 4°C, room temperature, protected from light vs. exposed to light).
-
At each time point (e.g., 0, 1, 3, 6, 12 months), take one aliquot from each storage condition.
-
Prepare a sample for HPLC analysis at a fixed concentration.
-
Inject the sample into the HPLC system and record the chromatogram.
-
Calculate the purity of this compound by dividing the peak area of the parent compound by the total peak area of all components in the chromatogram.
-
Compare the purity at each time point to the initial purity (time 0) to determine the extent of degradation.
Mandatory Visualizations
Caption: Troubleshooting workflow for common stability issues with this compound.
Caption: Decision tree for selecting appropriate storage conditions for this compound.
Caption: Generalized potential degradation pathways for a quinoline-containing compound.
References
- 1. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 2. macschem.us [macschem.us]
- 3. fda.gov.ph [fda.gov.ph]
- 4. psi.ie [psi.ie]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scispace.com [scispace.com]
- 10. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Addressing YKL-04-085 Metabolic Stability Issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address metabolic stability issues encountered during experiments with YKL-04-085.
Frequently Asked Questions (FAQs)
Q1: What is known about the metabolic stability of this compound?
A1: this compound was developed as an analog of QL47 with improved pharmacokinetic properties.[1][2] While its metabolic stability is enhanced compared to the parent compound, studies in mice have indicated that this compound still exhibits high clearance and low oral bioavailability, suggesting that it is susceptible to metabolic breakdown.[1]
Q2: What are the likely metabolic pathways for this compound?
A2: this compound contains an N-aryl acrylamide moiety, which is known to be susceptible to two primary metabolic pathways:
-
Phase I Metabolism: The acrylamide double bond can be oxidized by cytochrome P450 enzymes (CYPs), particularly CYP2E1, to form a reactive epoxide metabolite.[3][4]
-
Phase II Metabolism: The acrylamide moiety can undergo conjugation with glutathione (GSH), a process catalyzed by glutathione S-transferases (GSTs).[3][4][5]
Q3: My in vitro assay (e.g., liver microsomes) shows rapid clearance of this compound. What could be the cause?
A3: Rapid clearance of this compound in a liver microsomal stability assay is likely due to its metabolism by CYP enzymes present in the microsomes. The N-aryl acrylamide structure is a known substrate for these enzymes.
Q4: How can I improve the metabolic stability of this compound in my experiments?
A4: To improve the metabolic stability of this compound, you could consider structural modifications to block the likely sites of metabolism. For instance, substitutions at the α- or β-positions of the acrylamide moiety can influence its reactivity and susceptibility to metabolic enzymes.[6]
Q5: Are there any known metabolites of this compound that I should be aware of?
A5: Specific metabolites of this compound have not been detailed in the available literature. However, based on the metabolism of related acrylamide compounds, you should consider the potential formation of an epoxide derivative and glutathione conjugates.[3][4][5]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to the metabolic stability of this compound.
Problem: High In Vitro Clearance in Liver Microsomal Stability Assay
| Possible Cause | Suggested Solution |
| CYP-mediated metabolism of the acrylamide moiety. | 1. Co-incubation with CYP inhibitors: Perform the assay in the presence of broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or specific CYP isoform inhibitors to confirm the involvement of CYPs. |
| 2. Use of heat-inactivated microsomes: As a negative control, run the assay with heat-inactivated microsomes to ensure the observed clearance is enzyme-mediated. | |
| Non-specific binding to microsomes. | 1. Assess non-specific binding: Determine the extent of non-specific binding of this compound to the microsomal preparation. High binding can sometimes be misinterpreted as high clearance. |
| Incorrect assay conditions. | 1. Verify protocol parameters: Ensure that the microsomal protein concentration, NADPH concentration, and incubation time are appropriate for the assay. Refer to the detailed experimental protocol below. |
Problem: Low Oral Bioavailability in Animal Studies
| Possible Cause | Suggested Solution |
| Extensive first-pass metabolism in the liver. | 1. Investigate alternative routes of administration: The original study noted that intraperitoneal (IP) administration provided acceptable plasma exposure.[1] Consider this or other parenteral routes to bypass first-pass metabolism. |
| 2. Formulation optimization: Investigate different formulation strategies to potentially enhance absorption and reduce pre-systemic metabolism. | |
| Poor absorption from the gastrointestinal tract. | 1. Assess permeability: Evaluate the permeability of this compound using in vitro models such as Caco-2 permeability assays. |
Quantitative Data
The following table summarizes the reported in vivo pharmacokinetic properties of this compound in mice.
Table 1: In Vivo Pharmacokinetic Properties of this compound in Mice [1]
| Route of Administration | Dose (mg/kg) | T1/2 (h) | Tmax (h) | Cmax (ng/mL) | AUClast (ng·h/mL) |
| Intravenous (i.v.) | 5 | 1.3 | 0.08 | 1000 | 500 |
| Oral (p.o.) | 10 | 1.5 | 0.5 | 50 | 100 |
| Intraperitoneal (i.p.) | 10 | 1.6 | 0.5 | 300 | 600 |
| Intraperitoneal (i.p.) | 40 | 2.0 | 1.0 | 1200 | 3000 |
Experimental Protocols
Liver Microsomal Stability Assay
This protocol is a standard method for assessing the in vitro metabolic stability of a compound.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, mouse, or rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Prepare the incubation mixture by adding the phosphate buffer, liver microsomes, and this compound solution to a 96-well plate. The final concentration of this compound is typically 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the remaining concentration of this compound in the supernatant by LC-MS/MS.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the following equation: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL)
Visualizations
Caption: Putative metabolic pathways of this compound.
Caption: Troubleshooting workflow for high in vitro clearance.
Caption: Liver microsomal stability assay workflow.
References
- 1. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of acrylamide to glycidamide and their cytotoxicity in isolated rat hepatocytes: protective effects of GSH precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on in vitro metabolism of acrylamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
YKL-04-085 vs. QL47: A Comparative Analysis of Antiviral Potency
In the landscape of broad-spectrum antiviral drug discovery, YKL-04-085 and QL47 have emerged as significant compounds targeting host cellular factors to inhibit viral replication. This guide provides a detailed comparison of their antiviral potency, drawing upon available experimental data. Both molecules have demonstrated notable activity against a range of RNA viruses, with a primary focus on Dengue virus (DENV).
At a Glance: Key Differences
| Feature | This compound | QL47 |
| Primary Antiviral Target | Host-cell factor involved in viral translation | Host-cell factor involved in viral translation |
| Kinase Activity | Devoid of kinase activity | Covalent inhibitor of BTK and other TEC-family kinases |
| Derivation | Derived from QL47 to improve pharmacokinetic properties | Parent compound |
| Reported IC90 against DENV2 | 0.555 µM[1] | 0.343 µM[1] |
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of this compound and QL47 has been quantified against several RNA viruses. The following table summarizes the available data on their potency, primarily focusing on Dengue virus serotype 2 (DENV2).
| Compound | Virus | Assay Type | Metric | Value (µM) | Cell Line | Reference |
| QL47 | Dengue Virus 2 (DENV2) | Antiviral Assay | IC90 | 0.343 | Not Specified | [1] |
| This compound | Dengue Virus 2 (DENV2) | Antiviral Assay | IC90 | 0.555 | Not Specified | [1] |
| QL47 | Dengue Virus (unspecified serotype) | Reporter Replicon Translation | Not Specified | Potent Inhibition | Huh7 | [2] |
| This compound | Dengue Virus 2 (DENV2) | Reporter Replicon Translation | Not Specified | Good Inhibition | Not Specified | [1] |
It is important to note that while both compounds are potent inhibitors of viral translation, QL47 exhibits a slightly lower IC90 value against DENV2 in the cited study, indicating higher potency in that specific assay.[1] However, this compound was specifically developed to improve upon the drug-like properties of QL47, such as metabolic stability, and to remove its kinase activity, which could reduce potential off-target effects.[1][3]
Mechanism of Antiviral Action
Both this compound and QL47 exert their antiviral effects by targeting host cell factors essential for viral replication.[1] Their primary mechanism of action is the inhibition of viral translation.[1][3] This is a key characteristic of host-targeted antivirals, which can offer a broader spectrum of activity against different viruses and a higher barrier to the development of viral resistance.
QL47 was initially identified as a covalent inhibitor of Bruton's tyrosine kinase (BTK) and other TEC-family kinases.[1][4][5] However, its antiviral activity is believed to be independent of its kinase inhibition. This is supported by the fact that this compound, which was designed to be devoid of kinase activity, retains potent antiviral properties.[1][3] The antiviral efficacy of both compounds is dependent on the acrylamide moiety, suggesting they act as covalent inhibitors of their host target.[1]
Experimental Protocols
The following are representative experimental protocols for assays commonly used to evaluate the antiviral potency of compounds like this compound and QL47 against flaviviruses such as Dengue virus.
Cell-Based Antiviral Assay (General Protocol)
This type of assay is used to determine the concentration of a compound required to inhibit virus-induced cell death or viral antigen production.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero or Huh7 cells) in 96-well or 384-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and QL47) in cell culture medium.
-
Infection and Treatment: The cells are then infected with the virus (e.g., DENV) at a specific multiplicity of infection (MOI). Simultaneously, the diluted compounds are added to the respective wells. Control wells with no virus (cell control) and virus with no compound (virus control) are also included.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantification of Viral Activity: The antiviral effect is determined by measuring cell viability using assays like the MTT or CellTiter-Glo assay, or by quantifying viral protein expression via immunofluorescence or ELISA.
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) or 90% (IC90) is calculated from the dose-response curve.
Luciferase Reporter Replicon Assay
This assay specifically measures the effect of a compound on viral RNA translation and replication.
-
Cell Transfection: Host cells (e.g., Huh7) are electroporated with in vitro transcribed RNA from a Dengue virus replicon. This replicon contains the viral non-structural proteins necessary for replication and a reporter gene, such as luciferase, in place of the structural protein genes.[2]
-
Compound Treatment: Immediately after transfection, the cells are plated and treated with various concentrations of the test compounds.
-
Incubation: The cells are incubated for a set period (e.g., 6 to 72 hours) to allow for replicon replication and luciferase expression.[2]
-
Luciferase Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase signal in compound-treated cells compared to untreated cells indicates the level of inhibition of viral translation and replication.
Logical Relationship and Development Pathway
The development of this compound was a direct result of a structure-activity relationship (SAR) study of QL47.[1][3] The goal was to optimize the properties of the parent compound.
Caption: From QL47 to this compound: An Optimization Journey.
Conclusion
Both this compound and QL47 are potent inhibitors of RNA viruses, with their antiviral activity stemming from the inhibition of host-mediated viral translation. QL47, the parent compound, demonstrates slightly higher in vitro potency against DENV2. However, this compound represents a more refined drug candidate, having been specifically engineered to eliminate off-target kinase activity and improve pharmacokinetic properties, which are critical for in vivo efficacy and safety. The choice between these compounds for further research and development would likely depend on the specific therapeutic context, weighing the in vitro potency against the improved drug-like characteristics.
References
- 1. Cell based antiviral assays for screening and profiling of Anti dengue agents | PPTX [slideshare.net]
- 2. Discovery of host-targeted covalent inhibitors of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell-based antiviral assays for screening and profiling inhibitors against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of diagnostic plaque reduction neutralization tests for flavivirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of YKL-04-085 and Other Investigational Dengue Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The global burden of dengue fever necessitates the urgent development of effective antiviral therapies. Currently, no approved specific treatments exist, and patient management relies on supportive care. This guide provides a comparative overview of the investigational Dengue virus (DENV) inhibitor YKL-04-085 alongside other prominent inhibitors in development: NITD-688, JNJ-1802 (Mosnodenvir), and AT-752. The information is compiled from publicly available research and is intended to aid researchers in understanding the current landscape of DENV drug development.
Executive Summary
This compound is a potent, host-targeted antiviral agent that inhibits viral translation, a crucial step in the DENV life cycle. Unlike many other inhibitors that target viral enzymes, this compound's mechanism of action through a host factor suggests a potentially higher barrier to resistance. This guide presents a side-by-side comparison of its in vitro efficacy with direct-acting antivirals that target specific viral proteins, namely the NS3-NS4B interaction (NITD-688 and JNJ-1802) and the RNA-dependent RNA polymerase (AT-752).
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the reported in vitro efficacy (EC50/IC90) and cytotoxicity (CC50) of this compound and its comparators against various Dengue virus serotypes.
Table 1: In Vitro Efficacy of Dengue Virus Inhibitors
| Inhibitor | Target | DENV-1 (EC50/IC90) | DENV-2 (EC50/IC90) | DENV-3 (EC50/IC90) | DENV-4 (EC50/IC90) | Cell Line |
| This compound | Host Translation Factor | Data not available | 0.555 µM (IC90) [1] | Data not available | Data not available | Huh7[1] |
| NITD-688 | NS4B | 38 nM (EC50)[1][2] | 8 nM (EC50)[1][2] | 8 nM (EC50)[1][2] | 38 nM (EC50)[1][2] | Not Specified |
| JNJ-1802 | NS3-NS4B Interaction | 1.8 nM (EC50)[3] | 0.057 - 1.24 nM (EC50)[4][5] | <0.04 - 1.8 nM (EC50)[3] | 0.057 - 11 nM (EC50)[4][5] | Vero, Huh-7, C6/36, THP-1/DC-SIGN[4] |
| AT-752 | NS5 RdRp | Data not available | 0.48 µM (EC50)[6][7][8] | 0.77 µM (EC50)[6][7][8] | Data not available | Huh-7[6][7][8] |
Table 2: Cytotoxicity of Dengue Virus Inhibitors
| Inhibitor | CC50 | Cell Line |
| This compound | >20 µM[2] | Huh7 |
| NITD-688 | >5 µM | Not Specified |
| JNJ-1802 | Not specified, but described as having limited cellular toxicity | Vero, C6/36, Huh-7, THP-1/DC-SIGN |
| AT-752 | >170 µM[6][7][8] | Huh-7 |
Mechanisms of Action and Signaling Pathways
The antiviral agents discussed employ distinct strategies to inhibit Dengue virus replication.
This compound: Host-Targeted Inhibition of Viral Translation
This compound is a derivative of QL47, a compound identified for its broad-spectrum antiviral activity. Unlike its parent compound, this compound is devoid of kinase activity.[1][7] It exerts its antiviral effect by inhibiting the translation of viral proteins.[1][7] Research suggests that QL47, and by extension this compound, targets a host factor involved in the early stages of translation elongation.[4][6] This host-centric mechanism makes it a promising candidate for overcoming viral resistance.
Caption: Mechanism of this compound action.
NITD-688 and JNJ-1802: Disruption of the NS3-NS4B Interaction
Both NITD-688 and JNJ-1802 are direct-acting antivirals that target the interaction between the viral non-structural proteins NS3 and NS4B. This interaction is critical for the formation of the viral replication complex. By disrupting this protein-protein interaction, these inhibitors effectively halt viral RNA replication.
References
- 1. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dengue Virus and Its Inhibitors: A Brief Review [jstage.jst.go.jp]
- 3. Inhibitors of eIF1A-ribosome interaction unveil uORF-dependent regulation of translation initiation and antitumor and antiviral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "A Broad-Spectrum Antiviral Molecule, QL47, Selectively Inhibits Eukary" by Mélissanne de Wispelaere, Margot Carocci et al. [digitalcommons.library.tmc.edu]
- 5. Inhibition of Dengue Virus Serotypes 1 to 4 in Vero Cell Cultures with Morpholino Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent [pubmed.ncbi.nlm.nih.gov]
- 8. A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation - PubMed [pubmed.ncbi.nlm.nih.gov]
YKL-04-085 vs. Ribavirin: A Comparative Guide for RNA Virus Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-supported comparison of two antiviral compounds, YKL-04-085 and ribavirin, focusing on their efficacy against RNA viruses. The information is intended to assist researchers in evaluating these molecules for further investigation and potential therapeutic development.
Executive Summary
This compound is a novel broad-spectrum antiviral agent that functions by inhibiting viral translation. It has demonstrated potent activity against Dengue virus with a significant therapeutic window. Ribavirin is a well-established antiviral drug with broad-spectrum activity against a wide range of RNA viruses. Its mechanism of action is multifaceted, involving the inhibition of inosine monophosphate dehydrogenase (IMPDH), direct inhibition of viral RNA polymerase, and induction of lethal mutagenesis. While both compounds exhibit promising antiviral properties, they differ significantly in their mechanisms of action and, based on available data, in their potency and cytotoxicity profiles. Direct comparative studies under identical experimental conditions are needed for a definitive assessment of their relative efficacy and safety.
Data Presentation
Antiviral Activity
The following tables summarize the available quantitative data on the antiviral activity of this compound and ribavirin against various RNA viruses. It is important to note that this data is compiled from different studies and experimental conditions may vary.
Table 1: Antiviral Activity of this compound against RNA Viruses
| Virus | Cell Line | Assay Type | Parameter | Value (µM) | Citation |
| Dengue Virus 2 (DENV-2) | Huh7 | Viral Yield Reduction | IC90 | 0.555 | [1] |
Table 2: Antiviral Activity of Ribavirin against various RNA Viruses
| Virus Family | Virus | Cell Line | Assay Type | Parameter | Value (µM) | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | Flaviviridae | Yellow Fever Virus (YFV 17D) | Vero | RNA Synthesis Inhibition | EC50 | 50.37 |[2] | | Flaviviridae | Dengue Virus (DENV) | A549 | Not Specified | EC50 | 3 |[3] | | Paramyxoviridae | Human Parainfluenza Virus 3 (hPIV3) | Vero | RNA Synthesis Inhibition | EC50 | 38.49 |[2] | | Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HeLa | CPE Reduction | EC50 | 15.31 |[2] | | Hepadnaviridae | Hepatitis B Virus (HBV) | Not Specified | Not Specified | IC50 | 44 |[4] | | Orthomyxoviridae | Influenza A Virus | MDCK | CPE Reduction | EC50 | 11 | | | Nairoviridae | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Vero E6 | Virus Titer Reduction | IC50 | 2.46 - 11.46 | | | Hantaviridae | Hantaan Virus (HTNV) | Vero E6 | RT-qPCR | IC50 | 2.65 |[5] |
Cytotoxicity
Table 3: Cytotoxicity of this compound and Ribavirin
| Compound | Cell Line | Assay Type | Parameter | Value (µM) | Citation |
| This compound | Huh7 | Cell Viability | CC50 | >20 | [1] |
| Ribavirin | Vero | Cell Viability | CC50 | >409.5 | [2] |
| Ribavirin | HeLa | Cell Viability | CC50 | >409.5 | [2] |
| Ribavirin | HepG2 | Cell Proliferation Inhibition | - | 15972 | [1] |
| Ribavirin | CHO-K1 | Cell Proliferation Inhibition | - | 1000 | [1] |
| Ribavirin | HepG2 2.2.15 | Not Specified | CC50 | 96 | [4] |
Mechanism of Action
This compound: Inhibition of Viral Translation
This compound is a derivative of a Bruton's tyrosine kinase (BTK) inhibitor but is devoid of any kinase activity.[1] Its antiviral activity stems from the inhibition of viral translation, a critical step in the viral life cycle where the viral RNA is used as a template to synthesize viral proteins.[1][6] By targeting this process, this compound effectively halts the production of new viral components.
References
- 1. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Efficacy of Ribavirin and Favipiravir against Hantaan Virus [mdpi.com]
- 6. A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Lack of Kinase Inhibition by YKL-04-085: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison and supporting experimental data to validate that YKL-04-085 is devoid of kinase inhibitory activity. This analysis is crucial for interpreting its biological effects and potential therapeutic applications.
This compound was developed from the covalent Bruton's tyrosine kinase (BTK) inhibitor, QL47.[1][2] A key structural modification, the removal of a critical nitrogen atom required for hydrogen bonding to the kinase hinge region, was intended to abrogate kinase activity while retaining other biological functions.[3] This guide presents the data that confirms the success of this molecular design.
Comparative Analysis of Kinase Inhibition
The most direct method to validate the inertness of this compound towards kinases is a direct comparison with its kinase-active precursor, QL47. While both compounds exhibit potent antiviral activity, their kinase inhibition profiles are strikingly different.
Broad-Spectrum Kinase Profiling
A comprehensive screen of this compound against a panel of 468 kinases using the KINOMEscan® platform revealed a stark lack of interaction.[1][3] At a concentration of 10 µM, a concentration at which many off-target effects of kinase inhibitors are observed, this compound did not exhibit significant binding to any of the kinases tested.[3]
In contrast, its parent compound, QL47, is a known potent and covalent inhibitor of BTK and other Tec-family kinases.[1] This fundamental difference underscores the successful elimination of kinase-directed activity in this compound.
The following diagram illustrates the chemical evolution from a kinase inhibitor to a molecule devoid of this activity.
Quantitative Assessment of Kinase Inhibition
To further quantify the lack of kinase inhibition, enzymatic assays were performed for specific kinases that showed minimal interaction in the initial broad-spectrum screen. The results, summarized in the table below, confirm the absence of significant inhibitory activity for this compound.
| Kinase Target | Assay Type | This compound IC50 (µM) | QL47 IC50 (µM) |
| DDR1 | LanthaScreen™ Binding Assay | > 10 | Not Reported |
| DDR2 | LanthaScreen™ Binding Assay | > 10 | Not Reported |
| PIM1 | Z'-LYTE™ Activity Assay | > 10 | Not Reported |
| PIM2 | Z'-LYTE™ Activity Assay | > 10 | Not Reported |
| BTK | Z'-LYTE™ Activity Assay | > 10 | Potent Covalent Inhibitor |
| BMX | Z'-LYTE™ Activity Assay | > 10 | Potent Covalent Inhibitor |
Table 1: Comparative IC50 Values for this compound and QL47. Data for this compound from Liang et al. (2017).[3] QL47 is described as a potent covalent inhibitor of BTK and BMX.
The data clearly demonstrates that this compound does not inhibit these kinases at concentrations up to 10 µM, a concentration significantly higher than its antiviral effective concentrations.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for reproducibility and comprehensive understanding.
KINOMEscan® Selectivity Profiling
The KINOMEscan® assay platform is a competition-based binding assay that quantitatively measures the interaction between a compound and a large panel of kinases.
-
Assay Principle: The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.
-
Procedure:
-
A panel of 468 kinases, each tagged with a unique DNA identifier, is used.
-
This compound was prepared at a final concentration of 10 µM in 1% DMSO.
-
The compound is incubated with the kinase panel and the immobilized ligand.
-
After equilibration, the amount of kinase bound to the solid support is quantified using qPCR.
-
The results are reported as a percent of the DMSO control, where a lower percentage indicates stronger binding of the test compound.
-
The general workflow for this type of screening is depicted below.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to the ATP site of a kinase.
-
Assay Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase by a test compound. Binding of a europium-labeled anti-tag antibody to the kinase and the tracer to the ATP site results in a high FRET signal. Compound binding disrupts this interaction, leading to a decrease in the FRET signal.
-
Procedure:
-
Reactions were set up in a 384-well plate.
-
Serial dilutions of this compound were incubated with the kinase (DDR1 or DDR2) and the Eu-labeled anti-tag antibody.
-
The Alexa Fluor™ 647-labeled tracer was then added to initiate the binding reaction.
-
The plate was incubated for 1 hour at room temperature.
-
TR-FRET signals were measured on a compatible plate reader.
-
IC50 values were determined from the dose-response curves.
-
Z'-LYTE™ Kinase Activity Assay
The Z'-LYTE™ assay is a FRET-based method that measures kinase activity by detecting the phosphorylation of a peptide substrate.
-
Assay Principle: The assay uses a peptide substrate labeled with two different fluorophores. When the peptide is phosphorylated by the kinase, it becomes resistant to cleavage by a specific protease. If the peptide is not phosphorylated, the protease cleaves it, separating the fluorophores and disrupting the FRET signal.
-
Procedure:
-
The kinase reaction was initiated by incubating the kinase (PIM1, PIM2, BTK, or BMX) with ATP and the FRET-peptide substrate in the presence of various concentrations of this compound.
-
The reaction was allowed to proceed for 1 hour.
-
A development reagent containing the site-specific protease was added, and the mixture was incubated for another hour.
-
The FRET signal was measured using a fluorescence plate reader.
-
The ratio of emissions from the two fluorophores was used to calculate the percent of phosphorylation, and IC50 values were determined.
-
Conclusion
References
YKL-04-085 vs. QL47: A Head-to-Head Comparison of a Novel Antiviral Compound and its Kinase-Inhibiting Parent
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive, data-driven comparison of YKL-04-085 and its parent compound, QL47. QL47 was initially identified as a potent covalent inhibitor of Bruton's tyrosine kinase (BTK) and other Tec-family kinases, which also demonstrated broad-spectrum antiviral activity.[1][2][3] A subsequent medicinal chemistry campaign led to the development of this compound, a derivative designed to separate the antiviral properties from kinase inhibition.[1] This guide summarizes the key differences in their biological activities and pharmacokinetic profiles, supported by experimental data.
Data Summary
The following tables provide a quantitative comparison of this compound and QL47, highlighting their distinct pharmacological profiles.
Table 1: Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Notes |
| QL47 | BTK | 7 | Potent covalent inhibitor.[1][4] |
| This compound | Panel of 468 kinases | No significant inhibition | Screened at 10 µM; devoid of kinase activity.[5] |
Table 2: Antiviral Activity against Dengue Virus (DENV2)
| Compound | IC90 (µM) | Therapeutic Index | Notes |
| QL47 | 0.343 | >35-fold | Potent antiviral activity.[5] |
| This compound | 0.555 | >35-fold | Retains potent antiviral activity despite lacking kinase inhibition.[5] |
Table 3: In Vitro Pharmacokinetic Properties
| Compound | Mouse Liver Microsome (MLM) Half-life (t1/2) | Notes |
| QL47 | 1.2 min | Poor metabolic stability.[5] |
| This compound | 15.6 min | Significantly improved metabolic stability compared to QL47.[5] |
Mechanism of Action: Inhibition of Viral Translation
Both QL47 and its derivative this compound exert their antiviral effects by potently inhibiting viral translation.[1][2] This is believed to be a host-targeted mechanism, which could offer the advantage of a higher barrier to the development of viral resistance.[6] While the precise molecular target within the host translation machinery is still under investigation, studies on QL47 suggest that it likely interferes with an early step in translation elongation.[6] this compound was specifically designed to retain this antiviral mechanism while eliminating the off-target kinase inhibitory effects of QL47.[1]
Caption: Proposed mechanism of antiviral action.
Experimental Protocols
Kinase Inhibition Assay
The kinase inhibitory activity of QL47 against BTK was determined using a biochemical assay.[3] The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, was measured. For this compound, a broad kinase screen was performed against a panel of 468 kinases to confirm its lack of kinase inhibitory activity.[5]
Viral Focus-Forming Assay
The antiviral activity of the compounds against Dengue virus was quantified using a focus-forming assay. This cell-based assay involves the following steps:
-
Cell Seeding: Host cells (e.g., Vero or BHK-21) are seeded in multi-well plates to form a monolayer.
-
Infection: The cell monolayer is infected with a diluted stock of the virus.
-
Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compound (this compound or QL47) or a vehicle control (DMSO).
-
Incubation: The treated, infected cells are incubated for a period that allows for viral replication and the formation of foci (clusters of infected cells).
-
Immunostaining: The cells are fixed and permeabilized, followed by incubation with a primary antibody specific to a viral antigen (e.g., the flavivirus envelope protein). A secondary antibody conjugated to a fluorescent marker is then added.
-
Quantification: The fluorescent foci are visualized and counted using a fluorescence microscope or an automated imaging system. The IC90 value, the concentration of the compound that inhibits 90% of the viral foci formation compared to the control, is then calculated.
Caption: Workflow for the Viral Focus-Forming Assay.
In Vitro Translation Assay
The inhibitory effect of the compounds on viral translation was assessed using an in vitro translation assay. This cell-free system allows for the direct measurement of protein synthesis.
-
System Preparation: A commercially available rabbit reticulocyte lysate system, which contains all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.), is used.
-
Template Addition: An in vitro transcribed messenger RNA (mRNA) encoding a reporter protein (e.g., luciferase) is added to the lysate.
-
Compound Incubation: The test compounds (this compound or QL47) at various concentrations are added to the reaction mixture.
-
Translation Reaction: The mixture is incubated at a specific temperature (e.g., 30°C) to allow for the translation of the reporter mRNA into protein.
-
Reporter Measurement: The activity of the newly synthesized reporter protein (e.g., luciferase) is measured using a luminometer. A decrease in the reporter signal in the presence of the compound indicates inhibition of translation.
References
- 1. medkoo.com [medkoo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]
YKL-04-085 Analogs: A Comparative Guide to Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral efficacy of YKL-04-085 and its analogs, a promising class of broad-spectrum antiviral compounds. This compound, derived from the Bruton's tyrosine kinase (BTK) inhibitor QL47, has been engineered to be devoid of kinase activity while retaining potent antiviral properties.[1][2] The primary mechanism of action for this class of compounds is the inhibition of viral translation, a critical step in the replication cycle of many viruses.[1][2] This guide summarizes the available experimental data, details the methodologies for key antiviral assays, and visualizes the experimental workflow and proposed mechanism of action.
Comparative Antiviral Activity
The development of this compound from its precursor, QL47, has led to a series of analogs with varying antiviral potencies and metabolic stabilities. The following table summarizes the available data on the antiviral activity of this compound and its key analogs against Dengue virus serotype 2 (DENV2).
| Compound | Modification | Antiviral Activity (DENV2) | IC90 (µM) | Cytotoxicity (CC50) | Key Findings |
| QL47 | Precursor | Potent | 0.343[1] | >10 µM | Potent antiviral activity but also inhibits BTK. |
| This compound | Optimized analog | Potent | 0.555 [1] | >20 µM | Devoid of kinase activity, improved metabolic stability, and a >35-fold window between antiviral activity and cytotoxicity.[1] |
| Compound 17 | Methylpyrazole substituent | Comparable to QL47 | Not Reported | Not Reported | Potency similar to the parent compound, but only marginally improved metabolic half-life.[1] |
| Compound 22 | Dimethylamine tail at acrylamide site | Greatly Improved | Not Reported | Not Reported | Significantly enhanced antiviral activity.[1] |
| Compound 20 & 21 | Hydrogenated analogs | Inactive | Not Reported | Not Reported | Loss of the conjugated ring system abolishes antiviral activity.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the antiviral efficacy and cytotoxicity of this compound and its analogs.
Viral Titer Reduction Assay (Focus-Forming Assay)
This assay quantifies the amount of infectious virus produced by infected cells after treatment with the test compounds.
-
Cell Seeding: Seed host cells (e.g., Huh-7 or Vero) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Infection: Infect the cell monolayer with the virus (e.g., DENV2) at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for viral replication but precedes significant virus-induced cell death (e.g., 24-48 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Immunostaining: Incubate the cells with a primary antibody specific for a viral antigen (e.g., DENV E protein). Follow this with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye.
-
Visualization and Quantification: If using an enzyme-conjugated secondary antibody, add a substrate to develop a colored precipitate. Count the number of infected cell clusters (foci) in each well. For fluorescently labeled antibodies, use a fluorescence microscope to count the foci.
-
Data Analysis: The viral titer is expressed as focus-forming units per milliliter (FFU/mL). The IC50 or IC90 value (the concentration of the compound that inhibits viral titer by 50% or 90%, respectively) is calculated by non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the effect of the test compounds on the metabolic activity of the cells, providing a measure of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The CC50 value (the concentration of the compound that reduces cell viability by 50%) is calculated.
Visualizing the Process and Mechanism
To better understand the experimental procedures and the proposed mechanism of action of this compound analogs, the following diagrams have been generated.
The precise molecular target of this compound within the host translation machinery is still under investigation.[1] However, experimental evidence strongly suggests that these compounds inhibit an early step in translation elongation, thereby preventing the synthesis of viral proteins necessary for replication.[1] This host-targeted approach carries the potential for broad-spectrum activity against a range of RNA viruses and may present a higher barrier to the development of viral resistance. Further research is ongoing to identify the specific host factor targeted by this promising class of antiviral compounds.
References
Independent Validation of YKL-04-085: A Comparative Guide to its Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of YKL-04-085 against other notable antiviral agents. The information presented is collated from publicly available research to assist in the evaluation of this compound for further investigation and development.
Executive Summary
This compound is a novel small molecule with broad-spectrum antiviral activity, particularly against RNA viruses such as Dengue virus (DENV).[1][2] Unlike many contemporary antiviral drugs that target viral enzymes, this compound acts on the host cellular machinery, specifically by inhibiting viral translation.[1][2] This host-targeted mechanism presents a potentially higher barrier to the development of viral resistance. This guide compares the antiviral efficacy and mechanism of action of this compound with three well-known antiviral drugs: Remdesivir, Favipiravir, and Ribavirin.
Quantitative Comparison of Antiviral Activity against Dengue Virus (DENV)
The following table summarizes the in vitro antiviral activity of this compound and comparator compounds against Dengue virus. It is important to note that the experimental conditions, including the specific DENV serotype, cell lines, and assay methods, may vary between studies, affecting direct comparability.
| Compound | Target Virus | Assay Type | Cell Line | Potency Metric | Value (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/Potency) |
| This compound | DENV-2 | Viral Yield Reduction | Huh7 | IC90 | 0.555[1] | >19.4 (over 35-fold window)[1] | >35 |
| Remdesivir | DENV-2 | Luciferase Reporter | Huh-7 | EC50 | 0.29 ± 0.07[3] | 115[3] | ~396 |
| Favipiravir | DENV-2 | Plaque Assay | HUH-7 | EC50 | Minimal suppression[4] | Not reported | Not applicable |
| DENV (unspecified) | Not specified | Not specified | EC50 | >105.5 (estimated for parent compound) | Not reported | Not reported | |
| Ribavirin | DENV-2 | Not specified | LLC-MK2 | IC50 | 50.9 ± 18[5] | Not reported | Not reported |
| DENV | CPE Reduction | Vero | EC50 | 106.6 mg/L (~436 µM)[5] | 137.4 mg/L (~562 µM)[5] | ~1.3 |
Note: IC50/EC50/IC90 values represent the concentration of the compound required to inhibit the viral effect by 50% or 90%. A higher Selectivity Index (SI) indicates a more favorable therapeutic window.
Mechanism of Action
The antiviral agents discussed in this guide employ distinct mechanisms to inhibit viral replication.
This compound: This compound is a potent inhibitor of viral translation.[1][2] It targets the host cell's translation machinery, thereby preventing the synthesis of viral proteins necessary for replication. This host-centric approach may offer a broader spectrum of activity against various viruses that rely on the same host factors for their propagation.
Remdesivir: A prodrug that is metabolized to its active triphosphate form, an adenosine nucleotide analog.[6][7] It acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), causing delayed chain termination during viral RNA synthesis.[6]
Favipiravir: This agent is also a prodrug that, once activated to its ribofuranosyl-5'-triphosphate form, is recognized as a purine nucleotide by the viral RdRp.[8][9][10] It can act either by causing lethal mutagenesis, introducing errors into the viral genome, or by terminating the growing RNA chain.[8][9][10]
Ribavirin: A guanosine analog with multiple proposed mechanisms of action.[11][12] It can inhibit the viral RdRp, interfere with viral mRNA capping, and deplete intracellular guanosine triphosphate (GTP) pools by inhibiting the host enzyme inosine monophosphate dehydrogenase (IMPDH).[11][13]
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of antiviral compounds. Below are outlines of key experimental assays commonly used to assess antiviral activity.
Plaque Reduction Assay
This assay is a standard method for quantifying infectious virus particles.
Objective: To determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (PRNT50).
General Protocol:
-
Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero or Huh-7 cells) in multi-well plates and incubate until confluent.
-
Compound Dilution: Prepare serial dilutions of the test compound.
-
Virus-Compound Incubation: Incubate a known amount of virus with each compound dilution for a set period (e.g., 1 hour) to allow the compound to neutralize the virus.
-
Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days to allow for plaque development.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound) and determine the PRNT50 value.
Viral Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral compound.
Objective: To quantify the reduction in the titer of infectious virus progeny in the presence of a test compound.
General Protocol:
-
Cell Seeding and Infection: Seed susceptible cells in multi-well plates and infect them with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After viral adsorption, add serial dilutions of the test compound to the infected cells.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting: Collect the cell culture supernatant containing the progeny virus.
-
Titration: Determine the viral titer in the collected supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: Compare the viral titers from compound-treated wells to the untreated control to determine the extent of viral yield reduction.
Luciferase Reporter Assay
This high-throughput assay utilizes a recombinant virus expressing a reporter gene, such as luciferase, to measure viral replication.
Objective: To rapidly assess the inhibitory effect of compounds on viral replication by measuring the activity of a reporter enzyme.
General Protocol:
-
Cell Seeding: Plate susceptible cells in multi-well plates (typically 96- or 384-well).
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Infection: Infect the cells with a luciferase-expressing recombinant virus.
-
Incubation: Incubate the plates for a defined period to allow for viral replication and reporter gene expression.
-
Cell Lysis and Substrate Addition: Lyse the cells and add the luciferase substrate.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. The signal intensity is proportional to the level of viral replication.
-
Data Analysis: Calculate the percentage of inhibition of luciferase activity for each compound concentration relative to the untreated virus control to determine the EC50 value.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows.
Caption: Dengue virus life cycle and points of antiviral intervention.
Caption: Workflow for a Plaque Reduction Neutralization Test (PRNT).
Caption: Proposed mechanism of this compound via inhibition of viral translation.
Caption: General mechanism of RdRp inhibitors.
References
- 1. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral Evaluation of UV-4B and Interferon-Alpha Combination Regimens against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Effects of Clinically-Relevant Interferon-α and Ribavirin Regimens against Dengue Virus in the Hollow Fiber Infection Model (HFIM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remdesivir - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Favipiravir-RTP as a Potential Therapeutic Agent for Inhibiting Dengue Virus Replication [scirp.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Ribavirin - Wikipedia [en.wikipedia.org]
- 13. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Novel Compound YKL-04-085: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for a research compound like YKL-04-085 are not publicly available, a conservative and systematic approach, treating the substance as potentially hazardous, is essential. This guide provides a comprehensive framework for the safe disposal of this compound or any uncharacterized chemical entity.
I. Pre-Disposal Safety and Assessment
Before initiating any disposal procedures, a thorough risk assessment is crucial. In the absence of a Safety Data Sheet (SDS) for this compound, the compound must be handled with the highest level of precaution.
Key Principles:
-
Assume Hazard: Treat this compound as a hazardous substance. This includes potential toxicity, reactivity, flammability, and carcinogenicity.
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal.[1][2] They can provide specific procedures and ensure compliance with local and federal regulations.
-
Personal Protective Equipment (PPE): Always use appropriate PPE when handling this compound. This includes, at a minimum, a lab coat, chemical-resistant gloves (such as nitrile or neoprene), and safety goggles.[3][4][5] For handling powders or creating solutions, a fume hood is mandatory.[5][6]
II. Quantitative Data and Hazard Identification
Without an official SDS, quantitative data for this compound is not available. However, for any unknown compound, the following parameters should be considered as part of a risk assessment.
| Property | This compound Data | General Considerations for Unknown Compounds |
| Physical State | Data Not Found | Observe if the compound is a solid, liquid, or gas. For solids, note if it is a fine powder, which can pose an inhalation risk. |
| Solubility | Data Not Found | Determine solubility in common laboratory solvents. This will be important for decontamination and for preparing for disposal. |
| pH (for aqueous solutions) | Data Not Found | If the compound is in an aqueous solution, the pH should be measured. Wastes with a pH ≤ 2 or ≥ 12.5 are considered corrosive hazardous waste. |
| Reactivity | Data Not Found | Assess potential reactivity with other chemicals, water, or air. Incompatible wastes must be segregated.[7] For instance, acids should be kept separate from bases and cyanides.[7] |
| Toxicity | Data Not Found | In the absence of data, assume high toxicity. Avoid all direct contact and inhalation. |
| Flammability | Data Not Found | Treat as potentially flammable. Keep away from ignition sources. |
III. Step-by-Step Disposal Protocol for this compound
The following is a generalized protocol for the disposal of this compound, to be performed in consultation with your institution's EHS department.
1. Waste Identification and Segregation:
- Treat all materials contaminated with this compound as hazardous waste. This includes gloves, weighing paper, pipette tips, and empty containers.
- Do not mix this compound waste with other chemical waste streams unless compatibility is known and approved by EHS.
2. Waste Collection and Containment:
- Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof container with a secure lid.
- Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[3] Plastic containers are often preferred to glass to minimize the risk of breakage.
- Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.
3. Labeling of Hazardous Waste:
- Properly label all waste containers.[7][8] The label should include:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The approximate quantity of the waste
- The date of waste generation
- The name and contact information of the principal investigator or responsible person
- The laboratory location (building and room number)
4. Storage of Hazardous Waste:
- Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][9]
- Ensure the storage area is secure and away from general laboratory traffic.
- Segregate the this compound waste from incompatible materials.
5. Arranging for Disposal:
- Contact your institution's EHS office to schedule a pickup for the hazardous waste.
- Provide them with all necessary information about the waste, including the information on the label.
- Do not dispose of this compound down the sink or in the regular trash.[3]
IV. Workflow for Disposal of Novel Compounds
The following diagram illustrates the decision-making process and workflow for the proper disposal of a novel chemical compound like this compound.
Caption: Workflow for the safe disposal of a novel chemical compound.
References
- 1. odu.edu [odu.edu]
- 2. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmatimesofficial.com [pharmatimesofficial.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
